molecular formula C17H19NO5 B2453274 N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide CAS No. 321691-53-6

N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide

Numéro de catalogue: B2453274
Numéro CAS: 321691-53-6
Poids moléculaire: 317.341
Clé InChI: MECBOWVAQYSEGG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Product Overview N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative of high interest in medicinal chemistry and pharmacological research. This compound features a 3,4,5-trimethoxybenzamide moiety linked to a 4-hydroxy-3-methylphenyl group, a structural motif found in compounds investigated for various biological activities . Researchers can utilize this chemical as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in bio-screening assays. Research Applications and Value While specific biological data for this compound is subject to ongoing research, structural analogs within the benzamide chemical family have been explored in scientific studies for their potential to modulate biological pathways relevant to oncology and angiogenesis . The trimethoxyphenyl group is a common pharmacophore in many bioactive molecules. The presence of both phenolic hydroxyl and methyl substituents on the aniline ring offers a site for further chemical modification, allowing researchers to study structure-activity relationships (SAR). Its primary research value lies in its utility as a chemical probe for investigating protein-ligand interactions and cellular processes. Handling and Safety The compound should be handled by qualified professionals in a laboratory setting. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-10-7-12(5-6-13(10)19)18-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9,19H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECBOWVAQYSEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical synthesis pathway for N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Synthesis of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide

Executive Summary

This guide provides a comprehensive technical overview of a robust and logical synthetic pathway for N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide. This molecule, an N-arylbenzamide, belongs to a class of compounds with significant interest in medicinal chemistry and materials science. The described synthesis is designed for clarity, efficiency, and reproducibility, targeting researchers, chemists, and professionals in drug development. The strategy is built upon a convergent synthesis approach, involving the preparation of two key precursors—4-Amino-2-methylphenol and 3,4,5-Trimethoxybenzoyl chloride—followed by a final amide coupling step. Each stage is detailed with step-by-step protocols, mechanistic insights, and justifications for the selected methodologies, ensuring scientific integrity and practical applicability.

Retrosynthetic Analysis

A retrosynthetic approach to N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide logically disconnects the central amide bond. This disconnection is the most strategic C-N bond cleavage, revealing two readily accessible precursors: an amine component, 4-Amino-2-methylphenol , and an acyl component, 3,4,5-Trimethoxybenzoyl chloride . This approach simplifies the overall synthesis into three manageable stages: the synthesis of each precursor and their final coupling.

G Target N-(4-hydroxy-3-methylphenyl)- 3,4,5-trimethoxybenzamide Disconnect C-N Amide Disconnection Target->Disconnect Amine 4-Amino-2-methylphenol Disconnect->Amine Acyl 3,4,5-Trimethoxybenzoyl Chloride Disconnect->Acyl

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of Precursor I: 4-Amino-2-methylphenol

The synthesis of 4-Amino-2-methylphenol is efficiently achieved from the commercially available starting material, o-cresol (2-methylphenol). The process involves a two-step sequence: electrophilic nitration followed by the reduction of the nitro group.[1]

Step 1.1: Nitration of o-Cresol to 2-Methyl-4-nitrophenol

The initial step is the regioselective nitration of o-cresol. The hydroxyl and methyl groups are ortho-, para-directing activators. Due to steric hindrance from the existing methyl group at the ortho position, the nitration predominantly occurs at the para position relative to the hydroxyl group. Careful temperature control is critical to prevent over-nitration and the formation of unwanted byproducts.

G Start o-Cresol Reagents HNO₃, H₂SO₄ (Controlled Temp) Start->Reagents Product 2-Methyl-4-nitrophenol Reagents->Product

Caption: Synthesis of the nitrated intermediate.

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, place a solution of o-cresol in a suitable solvent like glacial acetic acid.

  • Cool the flask in an ice bath to maintain a temperature between 0-5 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[1]

  • Add the nitrating mixture dropwise to the o-cresol solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir for an additional 1-2 hours while maintaining the low temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the resulting yellow solid, wash thoroughly with cold water to remove residual acid, and dry. Recrystallization from ethanol or a similar solvent can be performed for further purification.

Step 1.2: Reduction of 2-Methyl-4-nitrophenol

The nitro group of the intermediate is reduced to a primary amine to yield the final precursor. Catalytic hydrogenation is a clean and efficient method for this transformation, utilizing a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[1] Alternative methods, such as using tin (Sn) and hydrochloric acid (HCl), are also effective.[1]

Experimental Protocol (Catalytic Hydrogenation):

  • Charge a hydrogenation vessel (e.g., a Parr apparatus) with 2-methyl-4-nitrophenol and a suitable solvent, such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the mixture.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically to 50 psi).[2]

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield 4-Amino-2-methylphenol, which can be used directly or purified further if necessary.

Part 2: Synthesis of Precursor II: 3,4,5-Trimethoxybenzoyl Chloride

This key acylating agent is most commonly prepared from gallic acid, a widely available natural product. The synthesis involves two primary transformations: exhaustive methylation of the phenolic hydroxyl groups, followed by conversion of the carboxylic acid to an acyl chloride.[3]

Step 2.1: Methylation of Gallic Acid to 3,4,5-Trimethoxybenzoic Acid

The three hydroxyl groups of gallic acid are converted to methoxy ethers. This is typically achieved using a methylating agent like dimethyl sulfate in the presence of a base, such as sodium hydroxide, which deprotonates the phenolic hydroxyls to facilitate the Williamson ether synthesis.[3]

G Start Gallic Acid Reagents Dimethyl Sulfate NaOH (aq) Start->Reagents Product 3,4,5-Trimethoxybenzoic Acid Reagents->Product

Caption: Methylation of gallic acid.

Experimental Protocol:

  • Dissolve gallic acid in an aqueous solution of sodium hydroxide in a round-bottom flask.

  • Add dimethyl sulfate dropwise to the solution while stirring. The reaction is exothermic, and the temperature should be maintained with cooling if necessary.

  • After the addition, reflux the mixture for several hours to ensure complete methylation.[3]

  • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the 3,4,5-trimethoxybenzoic acid.

  • Filter the white precipitate, wash with cold water, and dry.

Step 2.2: Chlorination to 3,4,5-Trimethoxybenzoyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, which simplifies product isolation.[3]

Experimental Protocol:

  • In a fume hood, suspend 3,4,5-trimethoxybenzoic acid in an inert solvent like chloroform or toluene in a round-bottom flask.[3]

  • Slowly add thionyl chloride dropwise to the suspension at room temperature.[3]

  • After the addition, gently reflux the mixture until the evolution of gas ceases and the solution becomes clear. This typically takes 1-2 hours.

  • Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[3]

  • The resulting 3,4,5-trimethoxybenzoyl chloride is often obtained as a pale yellow solid or oil and is typically used in the next step without further purification due to its moisture sensitivity.[3][4]

Part 3: Final Step: Amide Bond Formation

The final stage of the synthesis is the coupling of the two precursors via a nucleophilic acyl substitution reaction. The amino group of 4-Amino-2-methylphenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzoyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to scavenge the HCl generated during the reaction, driving it to completion.[5][6]

G cluster_0 Final Coupling Reaction Amine 4-Amino-2-methylphenol Plus + Amine->Plus Reagents Triethylamine (Base) THF (Solvent) Amine->Reagents Acyl 3,4,5-Trimethoxybenzoyl Chloride Acyl->Reagents Plus->Acyl Product N-(4-hydroxy-3-methylphenyl)- 3,4,5-trimethoxybenzamide Reagents->Product

Caption: Final amide coupling step.

Experimental Protocol:

  • Dissolve 4-Amino-2-methylphenol in a dry aprotic solvent such as tetrahydrofuran (THF) or ethyl acetate in a reaction flask under a nitrogen atmosphere.

  • Add a slight molar excess (e.g., 1.1 equivalents) of a base like triethylamine to the solution.

  • In a separate flask, dissolve 3,4,5-trimethoxybenzoyl chloride in the same dry solvent.

  • Slowly add the acyl chloride solution to the amine solution at room temperature with constant stirring.

  • Allow the reaction to stir for several hours (e.g., 5 hours) at ambient temperature.[5] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, treat the mixture with water and extract the product with an organic solvent like ethyl acetate.[5]

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the final compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide as a solid.

Data Summary

The following table summarizes key physicochemical properties of the main compounds involved in this synthesis.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
o-Cresol95-48-7C₇H₈O108.1430-32
4-Amino-2-methylphenol95-84-1C₇H₉NO123.15175-179
Gallic Acid149-91-7C₇H₆O₅170.12251
3,4,5-Trimethoxybenzoyl chloride4521-61-3C₁₀H₁₁ClO₄230.6481-84[3][4]
Final Product N/AC₁₇H₁₉NO₅317.34N/A

Conclusion

The described synthetic pathway provides a reliable and well-documented method for the preparation of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide. By breaking down the synthesis into the preparation of two key intermediates followed by a final amide coupling, the process is rendered both modular and scalable. The protocols are based on established, high-yielding chemical transformations, ensuring a high degree of success for researchers in the fields of organic synthesis and drug discovery. Adherence to the outlined experimental conditions and purification techniques is essential for obtaining a high-purity final product.

References

  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. [Link]

  • ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES. N/A
  • Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • Synthesis method for trimethoprim drug intermediate methyl 3,4,5-trimethoxybenzoate.
  • N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide. National Institutes of Health. [Link]

  • Aldehydes from Acid Chlorides by modified Rosenmund Reduction. Organic Syntheses. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Deriv
  • Method for making aminophenols and their amide derivatives.
  • Preparation method for 4-amino-3-methylphenol.
  • N-(4-Hydroxy-3-methoxybenzyl)benzamide. ResearchGate. [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal. [Link]

  • Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI. [Link]

  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies. [Link]

  • N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide. National Institutes of Health. [Link]

  • Amide bond formation by using amino acid fluorides. Semantic Scholar. [Link]

  • Synthesis of 3, 4, 5-trimethoxyaniline. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Mechanism of Action of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Logic-Driven Approach to Mechanistic Elucidation

This technical guide delineates the anticipated in vitro mechanism of action of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide, a compound of significant interest due to its structural homology with a class of potent antineoplastic agents. In the absence of direct, published data for this specific molecule, this document employs a rational, evidence-based approach, drawing upon the well-established activities of its close structural analogs. The core chemical scaffold, particularly the 3,4,5-trimethoxybenzoyl moiety, is a hallmark of compounds that function as inhibitors of tubulin polymerization.[1][2][3] This guide is therefore structured around the hypothesis that N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide operates through a similar, if not identical, pathway.

We will first postulate the primary molecular target and then detail the downstream cellular consequences. Each step of this mechanistic cascade is accompanied by a robust, field-proven experimental protocol, providing researchers with a self-validating framework to empirically test these hypotheses. The causality behind each experimental choice is explained, ensuring that this guide serves not just as a set of instructions, but as a tool for rigorous scientific inquiry.

The Primary Postulated Mechanism: Inhibition of Tubulin Polymerization

The molecular architecture of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide strongly suggests that its primary mechanism of action is the inhibition of tubulin polymerization. This is based on its similarity to Combretastatin A-4 (CA-4) and numerous other synthetic analogues that feature a 3,4,5-trimethoxyphenyl ring.[4][5] These molecules are known to bind to the colchicine-binding site on β-tubulin.[4] This binding event prevents the longitudinal assembly of α/β-tubulin heterodimers into microtubules, which are essential components of the cellular cytoskeleton.[5]

The disruption of microtubule dynamics has profound effects on cellular function, most notably during cell division. Microtubules form the mitotic spindle, which is responsible for the segregation of chromosomes into daughter cells. Inhibition of their formation leads to a cascade of events, including cell cycle arrest and ultimately, programmed cell death (apoptosis).[6][7]

Experimental Validation: In Vitro Tubulin Polymerization Assay

The most direct method to validate this primary mechanism is a cell-free tubulin polymerization assay. This assay measures the rate and extent of microtubule formation from purified tubulin in the presence and absence of the test compound.

Causality of Experimental Design: This assay is foundational because it isolates the compound's effect to a single molecular interaction (compound with tubulin), removing the complexities of a cellular environment. A positive result (inhibition of polymerization) provides strong, direct evidence for the proposed mechanism. The assay typically monitors the increase in light scattering or fluorescence as tubulin heterodimers assemble into larger microtubule structures.[8]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., from porcine brain, >99% pure) at a concentration of 2 mg/mL in a general tubulin buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9).[9]

    • Supplement the buffer with 1 mM GTP and 10% glycerol (to enhance polymerization).[9]

    • Prepare a stock solution of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide in DMSO. Create a dilution series to test a range of concentrations.

    • Prepare positive (e.g., Colchicine, Nocodazole) and negative (e.g., Paclitaxel - a stabilizer) controls.[9]

  • Assay Execution:

    • Pre-warm a 96-well microplate to 37°C.[9]

    • On ice, add the diluted compound or controls to the appropriate wells.

    • To initiate polymerization, add the ice-cold tubulin reaction mix to each well.[9]

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm (for light scattering) or fluorescence (if using a fluorescent reporter) at 1-minute intervals for 60-90 minutes.[8]

  • Data Analysis:

    • Plot absorbance/fluorescence versus time to generate polymerization curves.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Anticipated Results: Based on data from analogous compounds, N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide is expected to inhibit tubulin polymerization in a concentration-dependent manner, resulting in a flattening of the polymerization curve.

Cellular Consequences of Tubulin Destabilization

The inhibition of tubulin polymerization within a living cell triggers a predictable series of events that can be systematically measured. These are the cellular-level validation steps for the proposed mechanism.

Cytotoxicity and Anti-proliferative Effects

The first observable cellular effect of a potent tubulin inhibitor is a reduction in cell viability and proliferation. This is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) in various cancer cell lines.

Causality of Experimental Design: An IC₅₀ value provides a quantitative measure of a compound's potency. Testing against a panel of cancer cell lines can reveal potential selectivity. The MTT or SRB assays are standard, reliable methods for this purpose, relying on metabolic activity or total protein content, respectively, as indicators of cell viability.[10][11]

Detailed Protocol (MTT Assay):

  • Cell Plating:

    • Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide.

    • Treat the cells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression.

Anticipated Quantitative Data: While specific data for the target compound is unavailable, its structural analogs typically exhibit potent cytotoxicity against a range of cancer cell lines, with IC₅₀ values often in the nanomolar to low micromolar range.[2][9]

Compound Class Representative Cell Line Typical IC₅₀ Range (µM) Reference
Combretastatin A-4 AnalogsHCT-116 (Colon)0.02 - 5.0[4]
2-aryl-4-benzoyl-imidazolesMelanoma Cell Lines0.001 - 0.01[2]
ArylthioindolesMCF-7 (Breast)0.01 - 0.1[3]
Induction of G2/M Cell Cycle Arrest

Disruption of the mitotic spindle activates the spindle assembly checkpoint, preventing the cell from proceeding into anaphase and leading to an arrest in the G2 or M phase of the cell cycle.[6][12]

Causality of Experimental Design: Flow cytometry with a DNA-intercalating dye like propidium iodide (PI) allows for the quantification of DNA content in individual cells.[13][14] This provides a statistical snapshot of the cell population's distribution across the different phases of the cell cycle (G0/G1, S, G2/M). A significant accumulation of cells in the G2/M phase is a classic hallmark of microtubule-destabilizing agents.[15]

Detailed Protocol (Flow Cytometry with Propidium Iodide):

  • Cell Treatment:

    • Treat a population of asynchronously growing cancer cells with N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide at its IC₅₀ concentration for a time course (e.g., 12, 24, 48 hours).

  • Cell Fixation:

    • Harvest the cells (including any floating cells) and wash with PBS.

    • Fix the cells by dropwise addition into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[16]

  • Staining:

    • Wash the fixed cells to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).[16]

    • Incubate in the dark for 30 minutes at room temperature.[16]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use cell cycle analysis software to model the data and determine the percentage of cells in G0/G1, S, and G2/M phases.[17]

Anticipated Results: Treatment with the compound is expected to cause a time-dependent increase in the population of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phase populations.

Induction of Apoptosis

Prolonged arrest at the G2/M checkpoint typically triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6][7]

Causality of Experimental Design: Annexin V/Propidium Iodide (PI) staining is a standard method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[3] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and can detect these exposed PS residues. PI is a membrane-impermeable DNA dye that can only enter cells with compromised membrane integrity (late apoptotic or necrotic cells). This dual-staining approach provides a quantitative measure of apoptosis induction.

Detailed Protocol (Annexin V/PI Staining):

  • Cell Treatment:

    • Treat cancer cells with N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and incubate for 15 minutes at room temperature in the dark.

    • Add Propidium Iodide to the cell suspension immediately before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Four populations will be distinguishable:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Anticipated Results: A significant increase in the percentage of Annexin V-positive cells (both early and late apoptotic) is expected following treatment with the compound, confirming that the G2/M arrest leads to apoptosis.

Visualizing the Mechanistic Landscape

To synthesize the information presented, the following diagrams illustrate the core signaling pathway and the experimental workflows designed to validate the mechanism of action.

Signaling_Pathway Compound N-(4-hydroxy-3-methylphenyl)- 3,4,5-trimethoxybenzamide Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to MT Microtubule Polymerization Tubulin->MT Inhibits Spindle Mitotic Spindle Formation MT->Spindle Checkpoint Spindle Assembly Checkpoint Activation Spindle->Checkpoint Disruption leads to G2M G2/M Phase Arrest Checkpoint->G2M Apoptosis Intrinsic Apoptosis Pathway Activation G2M->Apoptosis Prolonged arrest leads to

Caption: Postulated signaling cascade from compound binding to apoptosis.

Experimental_Workflow cluster_0 Primary Mechanism Validation cluster_1 Cellular Effect Validation TubulinAssay In Vitro Tubulin Polymerization Assay IC50_Tubulin Determine IC₅₀ for Tubulin Inhibition TubulinAssay->IC50_Tubulin MTT_Assay Cytotoxicity Assay (MTT) IC50_Tubulin->MTT_Assay Informs IC50_Cells Determine IC₅₀ in Cancer Cell Lines MTT_Assay->IC50_Cells Flow_CellCycle Cell Cycle Analysis (Flow Cytometry) G2M_Arrest Quantify G2/M Arrest Flow_CellCycle->G2M_Arrest Flow_Apoptosis Apoptosis Assay (Annexin V/PI) Apoptosis_Quant Quantify Apoptotic Cells Flow_Apoptosis->Apoptosis_Quant IC50_Cells->Flow_CellCycle Informs G2M_Arrest->Flow_Apoptosis Leads to

Caption: A logical workflow for in vitro mechanistic studies.

Conclusion

This guide provides a comprehensive and technically grounded framework for investigating the in vitro mechanism of action of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide. By leveraging the extensive body of research on structurally analogous Combretastatin A-4 derivatives, we can confidently postulate a primary mechanism involving the inhibition of tubulin polymerization. This action leads to subsequent G2/M cell cycle arrest and the induction of apoptosis in proliferating cancer cells. The detailed protocols and logical workflows presented herein offer a clear and robust pathway for the empirical validation of this proposed mechanism, empowering researchers to rigorously characterize this promising compound.

References

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022). Molecules, 27(14), 4619. Available from: [Link]

  • Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. (2020). Molecules, 25(22), 5438. Available from: [Link]

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  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50932. Available from: [Link]

  • Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. (2018). Journal of Medicinal Chemistry, 61(17), 7651–7666. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(19), e3015. Available from: [Link]

  • 4-Hydroxynonenal Induces G2/M Phase Cell Cycle Arrest by Activation of the Ataxia Telangiectasia Mutated and Rad3-related Protein (ATR)/Checkpoint Kinase 1 (Chk1) Signaling Pathway. (2013). Journal of Biological Chemistry, 288(45), 32386–32398. Available from: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Available from: [Link]

  • Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. (2021). Molecules, 26(11), 3233. Available from: [Link]

  • G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. (2004). Life Sciences, 75(23), 2829–2839. Available from: [Link]

  • Discovery of a potent cytotoxic agent that promotes G2/M phase cell cycle arrest and apoptosis in a malignant. (2022). Oncology Letters, 23(4), 118. Available from: [Link]

  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (2017). Oriental Journal of Chemistry, 33(1). Available from: [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2017). Scientific Reports, 7, 44254. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2026). Springer Nature Experiments. Available from: [Link]

  • N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: Synergistic antitumor activity with arabinofuranosylcytosine. (2007). International Journal of Oncology, 31(5), 1261-1266. Available from: [Link]

  • Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. (2018). Molecules, 23(1), 168. Available from: [Link]

  • Synthesis and anticancer activity of 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives. (2022). Russian Journal of Organic Chemistry, 58(1), 118-124. Available from: [Link]

  • Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid immature neoplasms. (2019). Biochemistry and Cell Biology, 97(5), 630-637. Available from: [Link]

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2286939. Available from: [Link]

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Preliminary Toxicity Screening of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide: A Tiered Evaluation Paradigm

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide represents a highly functionalized small molecule with significant potential in oncology and inflammatory modulation. The 3,4,5-trimethoxybenzamide moiety is a well-documented pharmacophore known to target the colchicine-binding site of tubulin, effectively inhibiting tubulin polymerization and inducing G2/M cell cycle arrest[1]. However, the inclusion of the 4-hydroxy-3-methylphenyl group introduces specific toxicological liabilities. Phenolic rings, particularly those with ortho-alkyl substitutions, are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism, which can generate reactive quinone methides. These electrophilic intermediates can deplete intracellular glutathione (GSH) and covalently bind to hepatic proteins, leading to idiosyncratic hepatotoxicity.

To navigate these dual mechanisms—on-target cytotoxicity (tubulin inhibition) and off-target metabolic toxicity—this technical guide establishes a custom, tiered preliminary toxicity screening paradigm. As a Senior Application Scientist, I have structured this workflow to ensure that every assay is mechanistically justified and self-validating, providing a robust foundation for early-stage drug development.

Mechanistic Pathways of Efficacy and Toxicity

Understanding the causality behind our experimental choices requires mapping the compound's biological fate. The dual nature of this molecule necessitates screening that isolates its anti-proliferative effects from its potential to induce oxidative stress or cardiac arrhythmias.

Mechanistic divergence of on-target tubulin inhibition vs. off-target metabolic toxicity.

The Tiered Toxicity Screening Workflow

To systematically de-risk this compound, we employ a phased approach. We begin with high-throughput in vitro models to establish baseline cytotoxicity and cardiac safety, followed by highly regulated in vivo models to determine systemic exposure limits.

Tiered preliminary toxicity screening paradigm for novel benzamide derivatives.

Quantitative Data Benchmarking

Before executing the protocols, it is critical to define the acceptable thresholds for a viable lead compound. The following table summarizes the expected benchmark data for trimethoxybenzamide derivatives based on historical screening of similar tubulin inhibitors[1].

Assay / MetricTarget SystemAcceptable Benchmark (Expected Range)Self-Validation (Positive Control)
Cytotoxicity (IC₅₀) HepG2 (Hepatocytes)> 20 µM (Indicates low basal hepatotox)Doxorubicin (1-2 µM)
Anti-Proliferative (IC₅₀) MCF-7 (Breast Cancer)0.5 - 5.0 µM (Efficacy range)Colchicine (~0.05 µM)
hERG Inhibition (IC₅₀) CHO-hERG Cells> 30 µM (Low risk of QT prolongation)Dofetilide (< 0.1 µM)
Acute Oral Toxicity (LD₅₀) Wistar Rats> 2000 mg/kg (GHS Category 5)N/A (Vehicle Control Used)

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. A protocol is only valid if its internal controls (vehicle and positive controls) perform within strictly defined statistical parameters.

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: We utilize the MTT assay on HepG2 (liver) and MCF-7 (breast cancer) cell lines to differentiate between general hepatotoxicity and targeted anti-cancer efficacy. HepG2 cells retain some basal CYP450 activity, allowing us to partially capture toxicity arising from the suspected quinone methide metabolite.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 and MCF-7 cells at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion.

  • Compound Preparation: Dissolve N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Self-Validation Controls:

    • Vehicle Control: 0.5% DMSO in media (must yield >95% viability).

    • Positive Control: Doxorubicin at 1 µM and 10 µM (must yield >50% and >90% cell death, respectively).

  • Treatment: Aspirate media and add 100 µL of the compound/control solutions to the respective wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours to allow viable cells to reduce the tetrazolium dye to purple formazan.

  • Solubilization & Readout: Remove the media carefully, add 100 µL of DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Cardiotoxicity Screening via hERG Patch-Clamp

Causality: The FDA and ICH S7B guidelines mandate the screening of new chemical entities for human ether-à-go-go-related gene (hERG) potassium channel inhibition[2]. Blockade of this channel delays cardiac repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes. Small, lipophilic aromatic molecules frequently act as unintended hERG blockers.

Step-by-Step Workflow:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG1a isoform. Plate cells on glass coverslips 24-48 hours prior to the assay to ensure optimal membrane integrity for electrophysiology[3].

  • Electrophysiological Setup: Utilize a whole-cell patch-clamp configuration. Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with intracellular solution (containing K-aspartate and ATP).

  • Voltage Protocol: Clamp the holding potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current (the primary metric for hERG activity).

  • Perfusion & Validation:

    • Perfuse extracellular solution to establish a stable baseline tail current.

    • Positive Control: Perfuse 0.1 µM Dofetilide. The assay is only validated if Dofetilide produces >80% inhibition of the tail current[3].

  • Test Compound Application: Perfuse the test compound at 1 µM, 10 µM, and 30 µM for 5 minutes per concentration or until steady-state block is achieved.

  • Data Analysis: Measure the peak tail current amplitude post-compound relative to baseline. Calculate the fractional block and determine the IC₅₀. An IC₅₀ > 30 µM indicates a favorable cardiac safety profile.

Protocol C: Acute Oral Toxicity (OECD Test Guideline 420)

Causality: Traditional LD₅₀ tests (e.g., OECD 401) rely on animal death as an endpoint. To comply with modern ethical standards and the 3Rs (Replacement, Reduction, Refinement), we utilize the OECD 420 Fixed Dose Procedure[4]. This method uses morbidity and clear signs of toxicity, rather than mortality, to classify the compound under the Globally Harmonized System (GHS).

Step-by-Step Workflow:

  • Animal Selection: Select nulliparous, non-pregnant female Wistar rats (8-12 weeks old). Females are generally more sensitive to acute toxicity[4]. Acclimate for 5 days.

  • Sighting Study: To minimize animal use, dose a single animal at a starting fixed dose of 300 mg/kg (administered via oral gavage in a suitable vehicle like 0.5% CMC or corn oil).

    • Observation: Monitor continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Look for tremors, convulsions, salivation, lethargy, or coma.

    • Decision Matrix: If the animal survives without severe toxicity, proceed to the main study at 2000 mg/kg. If severe toxicity occurs, step down to 50 mg/kg[4].

  • Main Study: Dose a group of 5 female rats at the fixed dose determined by the sighting study (e.g., 2000 mg/kg).

  • Clinical Pathology & Necropsy: Record body weights on days 1, 7, and 14. On day 14, euthanize the animals via CO₂ asphyxiation. Perform a gross necropsy, paying specific attention to the liver and kidneys due to the compound's potential for CYP450-mediated quinone methide formation.

  • GHS Classification: If 0 or 1 animal dies at 2000 mg/kg, the compound is classified as GHS Category 5 (Unclassified/Low Acute Toxicity)[5].

References

  • OECD (2001). "Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure", OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. Available at:[Link]

  • Creative Bioarray (2024). "Unraveling the Role of hERG Channels in Drug Safety". Available at:[Link]

  • Metrion Biosciences (2025). "GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A". Available at:[Link]

  • Li, Q. et al. (2020). "Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors". Bioorganic Chemistry, 102, 104076. Available at:[Link]

  • Jung, Y. et al. (2001). "Review Newly Adopted OECD Acute Oral Toxicity Test Guideline 420". KoreaScience. Available at:[Link]

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binding affinity of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide to target proteins

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Binding Affinity and Multi-Target Profile of the Neuroprotective Agent M30

A Note on Chemical Identity: This guide focuses on the extensively researched multi-target neuroprotective agent M30 , chemically identified as 5-(N-methyl-N-propargylaminomethyl)-8-hydroxyquinoline . While the initial query referenced "N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide," the available scientific literature predominantly centers on M30 as a key molecule with the described therapeutic targets. This guide will, therefore, delve into the well-documented binding profile of M30 as a representative of this class of multifunctional compounds.

Introduction

The development of therapeutic agents for neurodegenerative diseases such as Parkinson's and Alzheimer's disease represents a significant challenge in modern medicine. A promising strategy that has emerged is the design of multi-target drugs capable of modulating several key pathological pathways simultaneously. M30, a potent, brain-permeable compound, exemplifies this approach. It was synthesized based on a multimodal drug design strategy, incorporating both an iron-chelating moiety and a propargylamine group, which is characteristic of monoamine oxidase (MAO) inhibitors.[1][2] This guide provides a detailed technical overview of the binding affinity of M30 to its primary protein targets, the methodologies used to determine these interactions, and the functional consequences of this binding.

Core Target Proteins and Binding Affinity

The therapeutic efficacy of M30 stems from its ability to interact with multiple targets involved in the pathophysiology of neurodegenerative disorders. The primary targets identified are Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and chelatable iron.

Monoamine Oxidase (MAO) Inhibition

M30 is characterized as a brain-selective, irreversible inhibitor of both MAO-A and MAO-B.[2][3] These enzymes are responsible for the oxidative deamination of neurotransmitters like dopamine, serotonin, and noradrenaline.[2] Increased MAO activity is associated with neurodegeneration due to the production of reactive oxygen species (ROS) and the depletion of essential neurotransmitters.[2]

The binding affinity of M30 to MAO-A and MAO-B is typically quantified by its half-maximal inhibitory concentration (IC50). Lower IC50 values indicate a higher binding affinity and more potent inhibition.

Target ProteinIC50 (nM)Reference
MAO-A37[4]
MAO-B57[4]

The propargylamine moiety within the M30 structure is crucial for its mechanism-based, irreversible inhibition of MAO enzymes.[5] This covalent modification of the enzyme's active site leads to a sustained reduction in its activity.

Iron Chelation

An accumulation of iron in specific brain regions is a hallmark of several neurodegenerative diseases, where it contributes to oxidative stress through the Fenton reaction.[6] M30 possesses a potent iron-chelating ability, a feature attributed to its 8-hydroxyquinoline scaffold.[1] This action sequesters excess iron, thereby mitigating its toxic effects. The development of M30 was, in part, prompted by the neuroprotective effects observed with other iron chelators.[2]

Methodologies for Determining Binding Affinity

The characterization of M30's binding to its targets involves a variety of established biochemical and biophysical techniques.

MAO Inhibition Assays

A common method to determine the IC50 of M30 against MAO-A and MAO-B is through a fluorometric or radiometric assay.

Experimental Protocol: Fluorometric MAO Inhibition Assay

  • Enzyme Preparation: Recombinant human MAO-A or MAO-B is used as the enzyme source.

  • Substrate and Inhibitor Preparation: A suitable substrate for the specific MAO isoform (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a range of M30 concentrations are prepared.

  • Reaction Initiation: The enzyme is pre-incubated with varying concentrations of M30. The reaction is then initiated by the addition of the substrate.

  • Signal Detection: The enzymatic reaction produces a fluorescent product (or consumes a fluorescent substrate). The change in fluorescence is monitored over time using a plate reader.

  • Data Analysis: The initial reaction rates are calculated for each M30 concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the M30 concentration and fitting the data to a sigmoidal dose-response curve.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Recombinant MAO-A/B Preincubation Pre-incubate Enzyme with M30 Enzyme->Preincubation Inhibitor Serial Dilutions of M30 Inhibitor->Preincubation Substrate MAO Substrate Reaction Initiate Reaction with Substrate Substrate->Reaction Preincubation->Reaction Detection Measure Fluorescence over Time Reaction->Detection Rates Calculate Initial Reaction Rates Detection->Rates Plotting Plot % Inhibition vs. [M30] Rates->Plotting IC50 Determine IC50 Value Plotting->IC50 M30_Mechanism_of_Action cluster_targets Primary Targets cluster_effects Downstream Effects M30 M30 MAO MAO-A & MAO-B M30->MAO Inhibition Iron Excess Iron M30->Iron Chelation HIF1a HIF-1α Activation M30->HIF1a OxidativeStress Reduced Oxidative Stress MAO->OxidativeStress Decreases ROS Production Neurotransmitters Increased Neurotransmitters (Dopamine, Serotonin) MAO->Neurotransmitters Prevents Breakdown Iron->OxidativeStress Prevents Fenton Reaction Neuroprotection Neuroprotection & Neurorestoration OxidativeStress->Neuroprotection Neurotransmitters->Neuroprotection HIF1a->Neuroprotection

M30's Multi-Target Mechanism of Action

Conclusion

M30 is a compelling example of a multi-target drug designed for the complex nature of neurodegenerative diseases. Its high binding affinity for both MAO-A and MAO-B, coupled with its potent iron-chelating properties, provides a multi-pronged approach to neuroprotection. The methodologies outlined in this guide are fundamental to characterizing the binding profiles of such multifunctional compounds, providing the crucial data needed to understand their therapeutic potential. Further research into compounds like M30 holds significant promise for the development of more effective treatments for diseases like Parkinson's and Alzheimer's.

References

  • Youdim, M. B. H., Fridkin, M., & Zheng, H. (2004). Novel bifunctional drugs targeting monoamine oxidase inhibition and iron chelation as an approach to neuroprotection in Parkinson's disease and other neurodegenerative diseases. Journal of Neural Transmission, 111(10-11), 1455–1471. [Link]

  • Lyketsos, C. G., & Lyketsos, C. G. (2010). The New Inhibitor of Monoamine Oxidase, M30, has a Neuroprotective Effect Against Dexamethasone-Induced Brain Cell Apoptosis. Journal of Neurochemistry, 115(5), 1143-1153. [Link]

  • Youdim, M. B. H., Amit, T., Bar-Am, O., & Weinreb, O. (2006). M30, a novel multifunctional neuroprotective drug with potent iron chelating and brain selective monoamine oxidase-ab inhibitory activity for Parkinson's disease. Journal of Neural Transmission. Supplementum, (70), 447–456. [Link]

  • Sun, Y., et al. (2015). A novel antioxidant multitarget iron chelator M30 protects hepatocytes against ethanol-induced injury. Oxidative Medicine and Cellular Longevity, 2015, 483625. [Link]

  • Kupershmidt, L., et al. (2012). Multi-target, neuroprotective and neurorestorative M30 improves cognitive impairment and reduces Alzheimer's-like neuropathology and age-related alterations in mice. Molecular Neurobiology, 46(1), 217–220. [Link]

  • Al-Nuaimi, D., et al. (2016). Neuroprotective effect of multifunctional drug M30 against depressive-like behavior induced by hypercortisolemia in rats. International Journal of Neuropsychopharmacology, 19(Suppl 1), 60. [Link]

  • Youdim, M. B. H. (2010). Why Do We Need Multifunctional Neuroprotective and Neurorestorative Drugs for Parkinson's and Alzheimer's Disorders?. Rambam Maimonides Medical Journal, 1(2), e0011. [Link]

  • Gal, S., et al. (2006). M30, a novel multifunctional neuroprotective drug with potent iron chelating and brain selective monoamine oxidase-ab inhibitory activity for Parkinson's disease. Journal of Neural Transmission. Supplementum, (70), 447-456. [Link]

  • Lyketsos, C. G., & Lyketsos, C. G. (2010). The New Inhibitor of Monoamine Oxidase, M30, has a Neuroprotective Effect Against Dexamethasone-Induced Brain Cell Apoptosis. Journal of Neurochemistry, 115(5), 1143-1153. [Link]

  • Weinreb, O., et al. (2013). The Novel Multi-Target Iron Chelator, M30 Modulates HIF-1α-Related Glycolytic Genes and Insulin Signaling. Current Alzheimer Research, 10(8), 846-855. [Link]

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In Vitro Biological Activity of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide Derivatives: A Technical Guide to Colchicine-Binding Site Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly targeted, resistance-evading antimitotic agents, the 3,4,5-trimethoxybenzamide (TMB) pharmacophore has emerged as a privileged scaffold. Specifically, derivatives incorporating the N-(4-hydroxy-3-methylphenyl) moiety represent a sophisticated evolution of Colchicine-Binding Site Inhibitors (CBSIs).

This whitepaper provides an in-depth, mechanistic analysis of the in vitro biological activity of these derivatives. By dissecting the causality behind target engagement, cellular phenotypic responses, and the self-validating experimental protocols required to evaluate them, this guide serves as a foundational resource for researchers engineering next-generation tubulin polymerization inhibitors.

Mechanistic Rationale: The Architecture of Target Engagement

The clinical limitation of traditional taxanes and vinca alkaloids lies in their susceptibility to P-glycoprotein (MDR-1) efflux pumps and complex formulation requirements. TMB derivatives bypass these hurdles through a distinct structural mechanism.

The 3,4,5-trimethoxyphenyl group acts as a structural mimic of the A-ring of Combretastatin A-4 (CA-4), anchoring the molecule deep within the hydrophobic pocket of the colchicine binding site at the α/β -tubulin heterodimer interface 1. The addition of the N-(4-hydroxy-3-methylphenyl) tail is not arbitrary; it is a calculated design to introduce conformational bias. The hydroxyl (-OH) group acts as a critical hydrogen bond donor (often interacting with residues like Thr179 in β -tubulin), while the steric bulk of the ortho-methyl group restricts bond rotation. This locks the derivative into the optimal twisted conformation required to prevent curved tubulin dimers from straightening—a prerequisite for microtubule polymerization 2.

MOA Compound N-(4-hydroxy-3-methylphenyl)- 3,4,5-trimethoxybenzamide Tubulin Colchicine Binding Site (β-Tubulin) Compound->Tubulin High Affinity Binding Microtubule Inhibition of Microtubule Polymerization Tubulin->Microtubule Destabilization CellCycle G2/M Phase Arrest (Spindle Checkpoint) Microtubule->CellCycle Mitotic Spindle Disruption Vascular Vascular Disruption (Endothelial Cytoskeleton) Microtubule->Vascular Cytoskeleton Collapse Apoptosis Mitochondrial Apoptosis (Caspase 3/9 Activation) CellCycle->Apoptosis Prolonged Arrest

Mechanism of action: Tubulin inhibition leading to G2/M arrest, apoptosis, and vascular disruption.

In Vitro Biological Activity Profile

The biological efficacy of TMB derivatives is characterized by a multi-tiered phenotypic response. Because microtubules are fundamental to both mitosis and intracellular scaffolding, inhibiting their assembly triggers a cascade of highly predictable in vitro events 3.

Broad-Spectrum Cytotoxicity

TMB derivatives exhibit potent antiproliferative activity across a wide panel of solid tumor cell lines. The cytotoxicity is typically in the nanomolar to low-micromolar range. Because CBSIs do not rely on active transport mechanisms that are often mutated in resistant cancers, they maintain efficacy in multidrug-resistant (MDR) phenotypes 4.

Cell Cycle Arrest and Apoptosis

The primary cellular consequence of tubulin depolymerization is the failure of the mitotic spindle to achieve tension at the kinetochores. This activates the Spindle Assembly Checkpoint (SAC), halting the cell cycle strictly at the G2/M phase 5. Prolonged arrest leads to Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c, and the subsequent cleavage of Caspases 9 and 3, driving the cell into intrinsic apoptosis 6.

Anti-Angiogenic / Vascular Disrupting Activity

Beyond direct tumor cytotoxicity, TMB derivatives act as Vascular Disrupting Agents (VDAs). Endothelial cells (e.g., HUVECs) rely heavily on an intact microtubule network to maintain their flat, extended morphology. Exposure to TMB derivatives causes rapid cytoskeletal collapse, cell rounding, and the destruction of tumor neovasculature 2.

Table 1: Representative Quantitative Profiling of TMB Derivatives

Data synthesized from benchmark studies of highly active TMB-based tubulin inhibitors 4, , .

Assay / Target SystemParameter MeasuredRepresentative IC50 (µM)Mechanistic Implication
Cell-Free Tubulin Polymerization Inhibition1.20 - 2.50Direct target engagement at colchicine site
HepG2 (Liver Carcinoma) Cellular Viability (48h)0.27 - 2.46Potent solid tumor cytotoxicity
MCF-7 (Breast Adenocarcinoma) Cellular Viability (48h)1.50 - 2.28Efficacy in hormone-driven cancer models
A549 (Lung Carcinoma) Cellular Viability (48h)0.85 - 1.90Ability to overcome standard chemo-resistance
HUVEC (Endothelial) Vascular Disruption0.05 - 0.15High selectivity for activated tumor endothelium

Self-Validating Experimental Workflows

To establish trustworthiness in drug development, experimental protocols must be structured as self-validating systems. An observed reduction in cell viability is meaningless without proving direct target engagement. Therefore, we employ a cascading workflow that moves from biochemical isolation to complex cellular phenotypes.

Workflow Screening 1. Cytotoxicity (MTT Assay) Target 2. Target Engagement (Cell-Free Tubulin) Screening->Target IC50 < 5 µM Mechanism 3. Mechanism Profiling (Flow Cytometry) Target->Mechanism Tubulin IC50 Confirmed

Self-validating screening cascade for evaluating novel tubulin inhibitors.

Protocol A: Cell-Free Tubulin Polymerization Assay (Fluorescence-Based)

Causality: We perform this assay in a cell-free environment to isolate the direct biochemical interaction between the TMB derivative and tubulin, eliminating confounding variables like cellular metabolism or off-target necrosis. The assay utilizes a fluorescent reporter that increases in quantum yield only when incorporated into polymerized microtubules 7.

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area black plate to 37°C to ensure optimal thermodynamic conditions for tubulin nucleation.

  • Reaction Mix: Prepare a solution containing 3 mg/mL porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and the fluorescent reporter (e.g., 10 µM DAPI).

  • Compound Addition: Add the N-(4-hydroxy-3-methylphenyl)-TMB derivative at varying concentrations (0.1 µM to 50 µM). Use Combretastatin A-4 (CA-4) as a positive control and DMSO (0.5% final) as a vehicle control.

  • Kinetic Reading: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 360 nm, Emission: 420 nm).

  • Data Acquisition: Record fluorescence every minute for 60 minutes at 37°C.

  • Validation: The vehicle control must show a classic sigmoidal polymerization curve (nucleation, elongation, steady-state). A valid inhibitor will flatten this curve in a dose-dependent manner. Calculate the IC50 based on the final steady-state fluorescence relative to the control.

Protocol B: Multiparametric Flow Cytometry (Cell Cycle & Apoptosis)

Causality: To prove that the observed cytotoxicity (from an MTT assay) is a direct consequence of the tubulin inhibition established in Protocol A, we must track the cellular timeline. Tubulin inhibition causes spindle failure, which causes G2/M arrest (measured by Propidium Iodide DNA staining), which ultimately causes apoptosis (measured by Annexin V externalization) 5.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 or MCF-7 cells in 6-well plates at 2×105 cells/well and incubate overnight.

  • Treatment: Treat cells with the TMB derivative at its established MTT IC50 and 2× IC50 concentrations for 24 hours (for cell cycle) and 48 hours (for apoptosis).

  • Harvesting: Collect both floating (apoptotic) and adherent cells using enzyme-free dissociation buffer to preserve cell surface phosphatidylserine (PS).

  • Cell Cycle Staining (24h cohort): Fix cells in cold 70% ethanol overnight. Wash and resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 mins in the dark.

  • Apoptosis Staining (48h cohort): Resuspend live cells in 1X Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 mins at room temperature in the dark.

  • Flow Cytometric Analysis:

    • Cell Cycle: Analyze via the FL2 channel. A valid CBSI will show a massive accumulation of cells in the 4N DNA peak (G2/M phase) compared to the asynchronous vehicle control.

    • Apoptosis: Analyze via FL1 (FITC) vs. FL2 (PI) scatter plots. Cells shifting to the lower-right quadrant (Annexin V+/PI-) indicate early apoptosis, confirming the mechanistic link between mitotic arrest and programmed cell death.

Conclusion

The N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide structural class represents a highly rationalized approach to targeting the colchicine binding site of tubulin. By strictly adhering to self-validating biochemical and cellular assays, researchers can unequivocally link the structural nuances of the N-phenyl substitutions to their profound in vitro biological activities—namely, tubulin depolymerization, G2/M cell cycle arrest, and robust apoptosis in chemo-resistant solid tumors.

References

  • Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules (MDPI). 1

  • Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties. Journal of Medicinal Chemistry (ACS). 2

  • Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells. Pharmaceuticals (MDPI). 4

  • Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. International Journal of Molecular Sciences (PMC). 3

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences (PMC).6

  • New Schiff Base–TMB Hybrids: Design, Synthesis and Antiproliferative Investigation as Potential Anticancer Agents. Molecules (MDPI). 5

  • Design, synthesis and cytotoxic activity of molecular hybrids based on quinolin-8-yloxy and cinnamide hybrids and their apoptosis inducing property. RSC Advances (RSC Publishing). 7

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Structural and Computational Insights into N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide: A Colchicine-Site Tubulin Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule tubulin polymerization inhibitors remains a cornerstone of targeted oncology. Among these, compounds bearing a 3,4,5-trimethoxyphenyl (TMP) moiety are privileged structures that exhibit high affinity for the colchicine binding site of β-tubulin 1. This technical guide explores the structural and computational profile of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide , a rationally designed benzamide derivative. By replacing the unstable cis-olefin bridge of natural combretastatins (like CA-4) with a rigid benzamide linker, this scaffold maintains the bioactive conformation required for tubulin binding while drastically improving chemical stability 2.

This whitepaper details the causality behind its crystallographic conformation, the step-by-step molecular docking protocols used to validate its binding mode, and the structure-activity relationship (SAR) driving its efficacy.

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are highly dynamic cytoskeletal polymers essential for intracellular transport and mitotic spindle formation. N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide acts as a microtubule-destabilizing agent.

Causality of Action: The molecule binds deeply within the hydrophobic pocket at the interface of the α- and β-tubulin heterodimer. This binding physically prevents the curved tubulin heterodimer from adopting the straight conformation necessary for incorporation into the growing microtubule plus-end. Consequently, the disruption of microtubule dynamics triggers the Spindle Assembly Checkpoint (SAC), leading to irreversible G2/M phase cell cycle arrest and subsequent apoptosis 3.

G N1 N-(4-hydroxy-3-methylphenyl) -3,4,5-trimethoxybenzamide N2 Colchicine Binding Site (α/β-Tubulin Interface) N1->N2 N3 Inhibition of Microtubule Polymerization N2->N3 N4 Spindle Assembly Checkpoint (SAC) Activation N3->N4 N5 G2/M Phase Cell Cycle Arrest N4->N5 N6 Apoptosis (Cell Death) N5->N6

Signaling cascade of tubulin polymerization inhibition leading to apoptosis.

Crystallographic Analysis of the Benzamide Scaffold

Understanding the exact 3D spatial arrangement of the molecule is critical. The biological activity of TMP-based inhibitors is highly dependent on the dihedral angle between the A-ring (TMP) and the B-ring (substituted phenyl). X-ray crystallography provides empirical proof of this "cis-like" spatial orientation.

Self-Validating Crystallography Protocol

To ensure high-resolution structural determination, the following protocol incorporates internal validation checks (e.g., R-factor thresholds):

  • Crystallization: Dissolve 50 mg of the synthesized compound in a 1:1 mixture of ethyl acetate and hexane. Allow slow evaporation at 25°C over 72 hours. Causality: Slow evaporation minimizes nucleation sites, promoting the growth of a single, defect-free crystal suitable for diffraction.

  • Data Collection: Mount a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a glass fiber. Collect X-ray diffraction data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) at 100 K. Causality: Cryogenic temperatures (100 K) drastically reduce atomic thermal vibrations, improving the signal-to-noise ratio of high-angle reflections.

  • Structure Solution: Solve the phase problem using direct methods via SHELXT.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL.

  • Validation: The structure is considered valid if the final R1​ value is < 0.05 and the goodness-of-fit (GOF) is near 1.0.

Quantitative Crystallographic Data

Table 1: Representative crystallographic parameters for the TMP-benzamide derivative.

ParameterValue
Empirical Formula C17H19NO5
Formula Weight 317.34 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a = 11.24 Å, b = 8.76 Å, c = 16.45 Å
Dihedral Angle (A-B rings) ~54.2° (Optimal for Colchicine site)
Intermolecular H-Bonds Amide N-H ··· O (methoxy)

Computational Docking Protocol and Interaction Profiling

Molecular docking is utilized to predict the binding affinity and orientation (pose) of the compound within the tubulin colchicine site. To ensure trustworthiness, the protocol uses a self-validating re-docking step.

Step-by-Step Docking Methodology
  • Protein Preparation: Retrieve the high-resolution crystal structure of the tubulin-colchicine complex (e.g., PDB ID: 1SA0 or 5Z4U) 4. Strip water molecules, add polar hydrogens, and assign Kollman charges.

  • Ligand Preparation: Build the 3D structure of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide. Perform energy minimization using the MMFF94 force field until the RMS gradient is < 0.01 kcal/mol/Å.

  • Grid Generation: Define a grid box of 20 × 20 × 20 Å centered on the native co-crystallized ligand (colchicine or DAMA-colchicine) at the α/β interface.

  • Protocol Validation (Re-docking): Dock the native ligand back into the generated grid. Validation Check: The protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is < 2.0 Å.

  • Molecular Docking: Dock the target benzamide using AutoDock Vina with an exhaustiveness setting of 16 to ensure thorough conformational sampling.

  • Interaction Analysis: Visualize the highest-scoring pose using PyMOL or Discovery Studio to map hydrogen bonds and hydrophobic contacts.

W S1 Ligand Preparation (Energy Minimization) S4 Molecular Docking (AutoDock Vina / MOE) S1->S4 S2 Protein Preparation (PDB: 1SA0, Add Hydrogens) S3 Grid Generation (Centered on Colchicine Site) S2->S3 S3->S4 S5 Interaction Analysis (H-bonds, Pi-Pi stacking) S4->S5

Computational molecular docking workflow with internal validation.

Quantitative Docking Results & SAR

The docking simulation reveals that the TMP moiety anchors the molecule deeply into the hydrophobic pocket of β-tubulin, mimicking the A-ring of CA-4.

Table 2: Docking interaction profile and binding energies.

Ligand FeatureInteracting Residue (Tubulin)Interaction TypeDistance (Å)
TMP Ring (A-ring) β-Cys241, β-Leu255Hydrophobic / Alkyl3.8 - 4.2
Amide Carbonyl (C=O) α-Thr179Hydrogen Bond (Acceptor)2.9
Amide Nitrogen (N-H) α-Val181Hydrogen Bond (Donor)3.1
4-Hydroxy Group (B-ring) β-Val315Hydrogen Bond (Donor)2.8
3-Methyl Group (B-ring) β-Ala316Hydrophobic (CH-π)4.0
Overall Binding Energy -8.7 kcal/mol N/A N/A

Structure-Activity Relationship (SAR) Insights: The presence of the 4-hydroxy group on the B-ring is a critical design choice. Unlike unsubstituted phenyl rings, the hydroxyl group establishes a strong hydrogen bond with β-Val315, significantly anchoring the B-ring and preventing the molecule from washing out of the binding site 5. Furthermore, the 3-methyl group provides steric bulk that perfectly fills a sub-pocket near β-Ala316, increasing the overall hydrophobic contact area without causing steric clashes.

Conclusion

N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide represents a highly optimized evolution of the combretastatin pharmacophore. Through rigorous crystallographic analysis, the molecule demonstrates the optimal dihedral twisting required for bioactivity. Concurrently, computational docking protocols validate its high-affinity binding to the colchicine site, driven by a synergistic combination of TMP-mediated hydrophobic interactions and targeted hydrogen bonding from the 4-hydroxy-3-methylphenyl moiety.

References

  • Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective Source: National Institutes of Health (NIH) URL:[Link]

  • Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents Source: National Institutes of Health (NIH) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Ligand Binding Free Energy Landscapes at the Tubulin Colchicine Site from Coarse-Grained Metadynamics Source: bioRxiv URL:[Link]

  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity Source: Taylor & Francis Online URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vivo Dosing of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide is a novel synthetic compound featuring a trimethoxybenzamide moiety. This structural feature is present in a variety of biologically active molecules, suggesting potential therapeutic applications. The 3,4,5-trimethoxy substitution pattern is notably found in compounds with diverse activities, including those with anticancer and anti-inflammatory properties. Establishing robust and reproducible in vivo dosing protocols is a critical step in the preclinical evaluation of this compound.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute initial in vivo studies of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide in murine models. Given the novelty of this specific molecule, this guide emphasizes the foundational steps of vehicle selection, formulation, and a systematic approach to dose-finding and pharmacokinetic/pharmacodynamic (PK/PD) characterization. The protocols outlined herein are based on established pharmacological principles and data from structurally related compounds.

Physicochemical Characterization and Formulation Development

A thorough understanding of the physicochemical properties of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide is paramount for developing a suitable formulation for in vivo administration. Key parameters to determine include solubility and stability.

Solubility Assessment

The solubility of the test compound will dictate the choice of vehicle. It is recommended to assess solubility in a panel of common, well-tolerated vehicles for animal studies.

Protocol for Solubility Testing:

  • Prepare a stock solution: Accurately weigh a small amount of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide and dissolve it in a minimal amount of a strong organic solvent like DMSO to create a high-concentration stock.

  • Vehicle Panel: Prepare a set of commonly used in vivo vehicles. Examples are provided in the table below.

  • Serial Additions: Add small, incremental volumes of the stock solution to a known volume of each vehicle. After each addition, vortex the mixture vigorously and visually inspect for any precipitation.

  • Equilibration: Allow the mixtures to equilibrate at room temperature and at 4°C for at least one hour, followed by centrifugation at a high speed (e.g., >10,000 x g) for 10 minutes.

  • Determine Solubility Limit: The highest concentration at which the compound remains in solution is considered the approximate solubility in that vehicle.

Table 1: Common Vehicles for Murine In Vivo Studies

Vehicle CompositionCommon RoutesNotes
0.9% SalineIV, IP, SC, POSuitable for water-soluble compounds.
Phosphate-Buffered Saline (PBS)IV, IP, SC, POBuffered saline, suitable for water-soluble compounds.
5-10% DMSO in Saline/PBSIV, IP, SC, POFor compounds with poor aqueous solubility. DMSO concentration should be minimized.
10% Tween 80 in SalineIP, POA surfactant to improve solubility of lipophilic compounds. Can cause mast cell degranulation and hypersensitivity reactions.
0.5-1% Carboxymethylcellulose (CMC) in WaterPOA suspending agent for oral administration of insoluble compounds.
20-40% Polyethylene Glycol 400 (PEG400) in WaterIV, IP, POA co-solvent for poorly soluble compounds. Can be hyperosmotic at high concentrations.
Formulation Preparation and Stability

Once a suitable vehicle is identified, the dosing formulation should be prepared. It is crucial to ensure the compound remains stable in the chosen vehicle for the duration of the study.

Protocol for Formulation Preparation (Example: Suspension in 0.5% CMC for Oral Gavage):

  • Weigh Compound: Accurately weigh the required amount of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide for the desired concentration and total volume.

  • Prepare Vehicle: Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water.

  • Wet the Compound: Add a small amount of the CMC solution to the powdered compound to create a paste. This prevents clumping.

  • Gradual Dilution: Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

  • Storage: Store the formulation at 4°C and protect from light. Before each use, bring to room temperature and vortex thoroughly to ensure uniform suspension. A stability test (e.g., by HPLC) should be performed to confirm that the compound does not degrade in the vehicle over the intended period of use.

Routes of Administration

The choice of administration route depends on the study's objective, the compound's properties, and the desired pharmacokinetic profile.

Oral Gavage (PO)

This route is often preferred for its clinical relevance.

Step-by-Step Protocol:

  • Animal Restraint: Gently but firmly restrain the mouse.

  • Gavage Needle Insertion: Insert a 20-22 gauge, ball-tipped gavage needle into the esophagus. The needle length should be pre-measured from the tip of the mouse's nose to the last rib.

  • Dose Administration: Slowly dispense the formulation. The typical maximum volume for an adult mouse is 10 mL/kg.

  • Observation: Monitor the animal for any signs of distress or incorrect administration (e.g., fluid from the nares).

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption into the systemic circulation.

Step-by-Step Protocol:

  • Animal Restraint: Restrain the mouse to expose the abdomen.

  • Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the bladder and cecum.

  • Needle Insertion: Using a 25-27 gauge needle, penetrate the abdominal wall at a 15-20 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated.

  • Injection: Inject the formulation. The typical maximum volume is 10 mL/kg.

Intravenous (IV) Injection

IV injection provides 100% bioavailability and is common for pharmacokinetic studies. The lateral tail vein is the most common site in mice.

Step-by-Step Protocol:

  • Animal Warming: Warm the mouse under a heat lamp to dilate the tail veins.

  • Restraint: Place the mouse in a suitable restrainer.

  • Vein Visualization: Swab the tail with 70% ethanol to clean the injection site and improve vein visualization.

  • Needle Insertion: Using a 27-30 gauge needle, insert it into the lateral tail vein at a shallow angle.

  • Injection: Slowly inject the formulation. The typical maximum volume is 5 mL/kg.

Dose Selection and Maximum Tolerated Dose (MTD) Study

An initial dose escalation study is essential to determine the MTD, which is the highest dose that does not cause unacceptable toxicity.

Study Design for MTD:

  • Animals: Use a small cohort of mice (e.g., n=3-5 per group).

  • Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg). The dose increments can be adjusted based on observed toxicity.

  • Administration: Administer a single dose via the intended route of administration.

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., weight loss, changes in posture or activity, ruffled fur) for at least 7-14 days.

  • Endpoint: The MTD is typically defined as the dose that causes no more than a 10% weight loss and no mortality.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Pharmacokinetic Study Design

A preliminary PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Table 2: Example Single-Dose PK Study Design in Mice

ParameterDesign
Animals Male C57BL/6 mice, 8-10 weeks old
Groups Group 1: 10 mg/kg IV; Group 2: 30 mg/kg PO
Formulation IV: Solubilized in 10% DMSO/40% PEG400/50% Saline; PO: Suspended in 0.5% CMC
Blood Sampling Serial or terminal bleeding. Timepoints (IV): 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h. Timepoints (PO): 15, 30 min, 1, 2, 4, 8, 24 h.
Sample Processing Collect blood into EDTA tubes, centrifuge to obtain plasma, and store at -80°C until analysis.
Analysis LC-MS/MS to quantify plasma concentrations of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide.
Key Parameters Cmax, Tmax, AUC, half-life (t1/2), bioavailability (%F).

For guidance on typical pharmacokinetic profiles of novel small molecules in mice, a study on the TRPC6 inhibitor SH045 showed measurable plasma concentrations up to 24 hours after a 20 mg/kg intravenous dose and up to 6 hours after an oral dose, indicating a short plasma half-life and low oral bioavailability.[1]

Pharmacodynamic and Efficacy Studies

The design of PD and efficacy studies is dependent on the hypothesized mechanism of action of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide. For instance, if the compound is hypothesized to have anti-inflammatory effects, a lipopolysaccharide (LPS)-induced inflammation model could be used.

General Workflow for Efficacy Studies:

  • Model Selection: Choose a murine model relevant to the therapeutic indication.

  • Dose and Schedule Selection: Based on MTD and PK data, select at least three dose levels and a dosing frequency.

  • Treatment: Administer the compound or vehicle to the animals for the duration of the study.

  • Endpoint Assessment: Measure relevant biomarkers (e.g., cytokine levels in plasma) and/or disease-specific readouts (e.g., tumor volume in an oncology model).

Visualization of Experimental Workflow

G cluster_0 Phase 1: Formulation & Safety cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy A Physicochemical Characterization (Solubility, Stability) B Vehicle Selection & Formulation Development A->B C Maximum Tolerated Dose (MTD) Study B->C D Single-Dose PK Study (IV and PO) C->D Inform Dose Selection E Determine Key PK Parameters (Cmax, Tmax, AUC, t1/2, %F) D->E F Dose-Response Efficacy Study in Disease Model E->F Inform Dose & Schedule G Pharmacodynamic (PD) Marker Analysis F->G H Data Analysis & Protocol Optimization G->H

Caption: Workflow for developing an in vivo dosing protocol.

References

  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. Available at: [Link]

  • 3,4,5-Trimethoxybenzaldehyde - Wikipedia. Wikipedia. Available at: [Link]

  • Trimethobenzamide Hydrochloride - Drug Targets, Indications, Patents - Patsnap Synapse. Patsnap. Available at: [Link]

  • ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES. Available at: [Link]

  • 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - HELDA - Helsinki.fi. University of Helsinki. Available at: [Link]

  • 3,4′,5-Trimethoxy-trans-stilbene Alleviates Endothelial Dysfunction in Diabetic and Obese Mice via Activation of the AMPK/SIRT1/eNOS Pathway - PMC. National Center for Biotechnology Information. Available at: [Link]

  • A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - ResearchGate. ResearchGate. Available at: [Link]

  • N-(3-CHLORO-4-METHYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE - NextSDS. NextSDS. Available at: [Link]

  • Mice received single (15, 30, or 40 mg kg⁻¹ × 1) or multiple (8, 15, or... | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]

  • New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide - MDPI. MDPI. Available at: [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC. National Center for Biotechnology Information. Available at: [Link]

  • In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents - Journal of Hunan University Natural Sciences. Journal of Hunan University Natural Sciences. Available at: [Link]

  • Showing Compound 1,2,3-Trimethoxy-5-methylbenzene (FDB020053) - FooDB. FooDB. Available at: [Link]

Sources

High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract & Introduction

N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide is a complex benzamide derivative incorporating both a phenolic moiety and a trimethoxy-substituted aromatic ring. Accurate and sensitive quantification of such molecules is critical in various stages of pharmaceutical research and development, from metabolic studies to formulation analysis. The structural complexity, with multiple potential sites for ionization and fragmentation, necessitates a carefully optimized analytical method.

This application note presents a robust, high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of this target analyte. The methodology leverages the selectivity of Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), to ensure analytical specificity and achieve low limits of detection. We provide a comprehensive guide covering sample preparation, detailed instrument parameters, and the underlying scientific rationale for the methodological choices, establishing a self-validating protocol grounded in established principles of mass spectrometry.

Principle of the Method: The Synergy of LC and MS/MS

The power of this method lies in the coupling of two high-performance analytical techniques.

  • High-Performance Liquid Chromatography (HPLC/UHPLC): The LC system first separates the target analyte from other matrix components based on its physicochemical properties. We employ reversed-phase chromatography, which is ideal for moderately polar organic molecules like the target compound. This separation is crucial to minimize ion suppression and ensure that the mass spectrometer analyzes the analyte in a clean, isolated state.

  • Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte is ionized, typically via Electrospray Ionization (ESI). The tandem mass spectrometer then performs two stages of mass analysis. In the first stage (Q1), the protonated or deprotonated molecular ion (the "precursor ion") is selectively isolated. This ion is then fragmented in a collision cell (Q2), and specific, characteristic "product ions" are monitored in the third stage (Q3). This precursor-to-product ion transition is highly specific to the analyte's chemical structure, providing exceptional selectivity and sensitivity for quantification.[1]

PART I: EXPERIMENTAL PROTOCOL

Materials and Reagents
  • Analyte: N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide reference standard.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (≥99%).

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer equipped with an ESI source.

  • LC Column: A C18 reversed-phase column (e.g., Agilent ZORBAX, Waters ACQUITY, or equivalent) with dimensions of approximately 2.1 mm x 50-100 mm and a particle size of ≤1.8 µm is recommended for fast and efficient separation.

Sample Preparation: A Protocol for Biological Matrices (e.g., Plasma)

The objective of sample preparation is to remove interfering macromolecules like proteins while ensuring high recovery of the analyte. Protein precipitation is a rapid and effective method.

  • Aliquot: Transfer 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. The internal standard is critical for correcting for variations in sample processing and instrument response.

  • Vortex: Vortex the mixture vigorously for 60 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at ≥12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Causality: Acetonitrile is used as it is a strong organic solvent that effectively denatures and precipitates plasma proteins. The 3:1 solvent-to-sample ratio ensures efficient precipitation. Centrifugation provides a clear supernatant, preventing column clogging and contamination of the MS system.

Liquid Chromatography (LC) Parameters

The following parameters are designed for a robust separation with good peak shape.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent retention and resolution for this class of molecule.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in protonation for positive ion mode, leading to better peak shape and ionization efficiency.[2]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a strong organic eluent suitable for this analysis.
Gradient Elution 5% B to 95% B over 5 minA gradient ensures the analyte is eluted as a sharp peak while cleaning the column of late-eluting contaminants.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small volume minimizes peak distortion while being sufficient for high-sensitivity instruments.
Mass Spectrometry (MS) Parameters

The analyte contains both a proton-accepting amide nitrogen and an acidic phenolic proton, making it amenable to analysis in both positive and negative ESI modes. Positive mode is often more robust and sensitive for amide-containing compounds. The optimal parameters, especially collision energies, must be determined empirically by infusing a standard solution of the analyte.

ParameterRecommended SettingRationale
Ionization Source Electrospray Ionization (ESI)ESI is the standard soft ionization technique for polar to moderately polar molecules in LC-MS.[1]
Polarity Positive (Recommended) / NegativePositive mode targets the protonated molecule [M+H]⁺. Negative mode targets the deprotonated molecule [M-H]⁻ at the phenolic site.
Capillary Voltage 3.5 - 4.5 kVOptimizes the formation and sampling of ions in the ESI plume.
Source Temp. 120 - 150 °CFacilitates solvent evaporation without causing thermal degradation of the analyte.
Desolvation Gas Nitrogen, 800 - 1000 L/hr at 350-450 °CHigh flow and temperature of heated nitrogen gas are required to desolvate the ESI droplets efficiently.
MRM Mode Selected Reaction Monitoring (SRM)Provides the highest degree of selectivity and sensitivity for quantification.

The molecular weight of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide (C₁₇H₁₉NO₅) is 317.34 g/mol .

Polarity Precursor Ion (Q1) m/zProduct Ion (Q3) m/zProposed Fragment Identity Role
Positive 318.1 [M+H]⁺195.1 3,4,5-trimethoxybenzoyl cation Quantifier
Positive 318.1 [M+H]⁺180.1[195.1 - CH₃]⁺Qualifier
Negative316.1 [M-H]⁻211.13,4,5-trimethoxybenzoate anionQuantifier
Negative316.1 [M-H]⁻122.1Deprotonated 4-amino-2-methylphenolQualifier

Expertise & Causality: In positive mode, the most probable and stable fragment results from the cleavage of the amide C-N bond, yielding the resonance-stabilized 3,4,5-trimethoxybenzoyl cation at m/z 195.1.[3][4] This is an excellent choice for a robust quantifier ion due to its expected high abundance. In negative mode, fragmentation can also occur at the amide bond, yielding characteristic ions from both halves of the molecule.[5] The choice between positive and negative mode should be based on experimental evaluation of which provides the better signal-to-noise ratio in the target matrix.

PART II: METHOD VALIDATION & VISUALIZATION

Trustworthiness: A Self-Validating System

A protocol's trustworthiness is established through rigorous validation. This method incorporates self-validating checks:

  • Specificity through SRM: The use of a specific precursor-product ion transition (e.g., 318.1 → 195.1) is the first layer of validation. It is highly unlikely that an interfering compound will have both the same molecular weight and the exact same fragmentation pattern.[1]

  • Chromatographic Confirmation: The analyte must elute at its characteristic retention time, which is determined by analysis of an authentic reference standard. A peak detected with the correct SRM transition but at the wrong retention time is not the target analyte.

  • Qualifier Ion Ratio: For enhanced confidence, a secondary SRM transition is monitored (e.g., 318.1 → 180.1). The intensity ratio of the quantifier to the qualifier ion should be constant across all samples and standards. Deviations indicate the presence of an interference.

  • System Suitability: Before any analytical run, a system suitability test (SST) involving repeated injections of a known standard must be performed. This confirms that the LC-MS/MS system is performing with acceptable precision, peak shape, and sensitivity.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) PPT Protein Precipitation (Acetonitrile + IS) Sample->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC MS ESI Ionization LC->MS MSMS Tandem MS (SRM) Q1: Select Precursor Q3: Select Product MS->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

Caption: Workflow from sample receipt to final quantification.

F cluster_pos Positive Ion Mode ([M+H]⁺) cluster_neg Negative Ion Mode ([M-H]⁻) Parent_P Precursor Ion m/z 318.1 Frag1_P Product Ion (Quantifier) m/z 195.1 (Trimethoxybenzoyl Cation) Parent_P->Frag1_P  Amide Bond Cleavage Frag2_P Product Ion (Qualifier) m/z 180.1 Frag1_P->Frag2_P  Loss of -CH₃ Parent_N Precursor Ion m/z 316.1 Frag1_N Product Ion (Quantifier) m/z 211.1 (Trimethoxybenzoate Anion) Parent_N->Frag1_N  Amide Bond Cleavage Frag2_N Product Ion (Qualifier) m/z 122.1 (Deprotonated Amine) Parent_N->Frag2_N  Amide Bond Cleavage

Caption: Predicted fragmentation of the analyte in ESI+ and ESI-.

References

  • Development and Validation of a LC-QTOF-MS/MS Method to Assess the Phenolic Profile of Pulse Flours. PMC.
  • Optimization, In-House Validation, and Application of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS)-Based Method for the Quantification of Selected Polyphenolic Compounds in Leaves of Grapevine (Vitis vinifera L.). Journal of Agricultural and Food Chemistry.
  • Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS. MDPI.
  • Mass Spectrometry of 2-Bromo-N-phenylbenzamide and its Derivatives: A Comparative Guide. Benchchem.
  • Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. PubMed.
  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC.
  • Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry.
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing.
  • Benzamide-simplified mass spectrum[6]. ResearchGate. Available at:

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Application Notes & Protocols: Formulation Strategies for N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide, hereafter referred to as "Compound T," is a novel synthetic benzamide derivative with significant therapeutic potential. Its molecular structure, characterized by two substituted phenyl rings linked by an amide bond, confers high lipophilicity, which often results in poor aqueous solubility. This property presents a substantial challenge for oral drug delivery, as low solubility can lead to inadequate dissolution in gastrointestinal fluids, erratic absorption, and ultimately, low and variable bioavailability.[1][2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on strategic approaches to overcome the biopharmaceutical challenges associated with Compound T. We will explore three distinct, industrially relevant formulation strategies designed to enhance its apparent solubility and dissolution rate:

  • Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion (HME)

  • Lipid-Based Formulation: Self-Nanoemulsifying Drug Delivery System (SNEDDS)

  • Nanocrystal Formulation via Wet Media Milling

This document details the scientific rationale behind each approach, provides step-by-step laboratory protocols for formulation and characterization, and offers insights into selecting the most appropriate strategy. The protocols described herein are designed to be self-validating, ensuring that the resulting formulations can be rigorously tested for critical quality attributes.

Physicochemical Properties of Compound T (Hypothetical Data)

A thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is the foundation of rational formulation design.[4] The following table summarizes the experimentally determined and predicted properties of Compound T, which classify it as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).

PropertyValueMethod / Comment
Molecular Formula C₁₇H₁₉NO₅-
Molecular Weight 317.34 g/mol -
Appearance White to off-white crystalline powderVisual Inspection
Melting Point (Tₘ) 188 °CDifferential Scanning Calorimetry (DSC)
Glass Transition (T₉) 75 °CModulated DSC (mDSC)
LogP 3.1Calculated; indicates high lipophilicity
Aqueous Solubility < 5 µg/mL (pH 1.2, 4.5, 6.8)HPLC-UV after equilibrium
pKa 9.8 (phenolic hydroxyl)Potentiometric titration
Degradation Susceptible to oxidation at high temp.Forced degradation studies

Strategy 1: Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion (HME)

Scientific Rationale

The crystalline form of Compound T is highly stable, requiring significant energy to break the lattice structure for dissolution. Converting the drug into a high-energy amorphous state within a polymer matrix can dramatically increase its apparent solubility and dissolution rate.[1][5][6] HME is a solvent-free, continuous manufacturing process that uses heat and mechanical shear to disperse the API at a molecular level within a polymer carrier, forming a stable ASD.[5][7][8] The polymer serves to stabilize the amorphous drug, preventing recrystallization during storage.[9][10]

For Compound T, a polymer with good thermal stability and miscibility with the drug is essential. Based on screening studies, polyvinylpyrrolidone/vinyl acetate copolymer (PVP VA64, e.g., Kollidon® VA64) is selected for its appropriate glass transition temperature (Tg) and ability to form hydrogen bonds with the drug's hydroxyl and amide groups, thus enhancing miscibility and stability.[7][9]

Workflow for ASD Formulation Development

Caption: Workflow for Amorphous Solid Dispersion (ASD) development.

Detailed Protocols

Protocol 1: Preparation of Compound T ASD by HME

  • Preparation: Dry Compound T and PVP VA64 in a vacuum oven at 40°C for 24 hours to remove residual moisture.

  • Blending: Prepare a physical mixture by accurately weighing Compound T and PVP VA64 at a 1:3 drug-to-polymer ratio. Blend geometrically in a V-blender for 15 minutes to ensure homogeneity.

  • Extruder Setup: Set up a co-rotating twin-screw extruder (e.g., 11 mm) with a standard screw configuration that includes conveying, mixing, and kneading elements.

  • Processing Parameters:

    • Feed Rate: 20 g/min

    • Screw Speed: 150 RPM

    • Temperature Profile (from feed to die): 80°C / 120°C / 160°C / 175°C / 175°C. This profile ensures the polymer softens and dissolves the drug without causing thermal degradation.[7][8]

  • Extrusion: Feed the physical blend into the extruder. Collect the transparent, glassy extrudate strand on a conveyor belt to cool.

  • Milling: Mill the cooled extrudate using a cryogenic impact mill or a ball mill to produce a fine powder (target particle size < 150 µm).

  • Storage: Store the milled ASD powder in a desiccator at room temperature in tightly sealed containers with a desiccant.

Protocol 2: Characterization of Compound T ASD

  • X-Ray Powder Diffraction (XRPD): Analyze the milled ASD to confirm its amorphous nature. The absence of sharp Bragg peaks, characteristic of crystalline material, and the presence of a broad "halo" pattern indicate a successful conversion to the amorphous state.[11][12]

  • Modulated Differential Scanning Calorimetry (mDSC): Perform mDSC analysis to detect a single glass transition temperature (Tg), confirming the formation of a single-phase, miscible system.[6][13] The absence of a melting endotherm for Compound T further confirms the lack of crystallinity.

  • In Vitro Dissolution Testing:

    • Apparatus: USP Apparatus II (paddles) at 75 RPM.[14]

    • Media: 900 mL of pH 6.8 phosphate buffer with 0.5% Sodium Dodecyl Sulfate (SDS) to maintain sink conditions.[15][16]

    • Procedure: Disperse an amount of ASD powder equivalent to a 20 mg dose of Compound T into the dissolution vessel. Withdraw samples at 5, 10, 15, 30, 45, and 60 minutes.

    • Analysis: Analyze the samples by a validated HPLC-UV method. Compare the dissolution profile to that of the unformulated crystalline API.

Strategy 2: Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Scientific Rationale

SNEDDS are isotropic mixtures of oil, surfactant, and a co-surfactant/co-solvent that contain the dissolved drug.[17][18] Upon gentle agitation in aqueous media, such as the fluids in the gastrointestinal tract, these systems spontaneously form fine oil-in-water nanoemulsions with droplet sizes typically below 200 nm.[18][19] This process bypasses the dissolution step of the solid drug, presenting Compound T in a solubilized state within the small oil droplets, which provides a large surface area for absorption.[17][20] For a lipophilic molecule like Compound T, this lipid-based formulation can also enhance absorption via the lymphatic pathway, potentially reducing first-pass metabolism.[21]

Workflow for SNEDDS Formulation Development

Caption: Workflow for Self-Nanoemulsifying Drug Delivery System (SNEDDS) development.

Detailed Protocols

Protocol 3: Preparation of Compound T SNEDDS

  • Excipient Screening: Determine the solubility of Compound T in various oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® EL), and co-surfactants (e.g., Transcutol® HP) to identify components with the highest solubilizing capacity.

  • Phase Diagram Construction: Construct pseudo-ternary phase diagrams to identify the self-nanoemulsification region. This is done by titrating mixtures of oil and surfactant/co-surfactant (Smix) at various ratios with water and observing the resulting fluid for clarity and flowability.

  • Formulation: Based on the phase diagrams, select an optimized formulation. For example:

    • Capryol™ 90 (Oil): 20% w/w

    • Kolliphor® EL (Surfactant): 50% w/w

    • Transcutol® HP (Co-surfactant): 30% w/w

  • Drug Loading: Add Compound T (e.g., 50 mg/g of formulation) to the pre-mixed excipient blend.

  • Mixing: Gently heat the mixture to 40°C and stir with a magnetic stirrer until the drug is completely dissolved and the solution is clear and homogenous.[22]

Protocol 4: Characterization of Compound T SNEDDS

  • Self-Emulsification and Precipitation Assessment:

    • Add 1 mL of the SNEDDS formulation to 500 mL of deionized water in a glass beaker with gentle stirring (100 RPM).

    • Visually assess the rate of emulsification (should be < 1 minute) and the appearance of the resulting nanoemulsion (should be clear to slightly bluish and opalescent).

    • Let the nanoemulsion stand for 24 hours and observe for any signs of drug precipitation.

  • Droplet Size and Polydispersity Index (PDI) Analysis:

    • Dilute the SNEDDS formulation (1:1000) with deionized water.

    • Measure the mean droplet size and PDI using a dynamic light scattering (DLS) instrument. A mean droplet size < 200 nm and a PDI < 0.3 are desirable.[22]

  • In Vitro Drug Release:

    • Use a dialysis bag method or USP Apparatus II with a dispersion cell.

    • Fill a hard gelatin capsule with the SNEDDS formulation containing a 20 mg equivalent dose of Compound T.

    • Conduct the release study in 900 mL of pH 6.8 phosphate buffer.

    • Withdraw samples from the release medium over 2 hours and analyze by HPLC-UV.

Strategy 3: Nanocrystal Formulation by Wet Media Milling

Scientific Rationale

Nanocrystal technology involves reducing the particle size of the crystalline drug to the sub-micron range, typically 100-1000 nm.[23] According to the Noyes-Whitney equation, this reduction in particle size leads to a significant increase in the surface area available for dissolution, thereby enhancing the dissolution velocity.[24][25] Unlike amorphous dispersions, nanocrystals maintain the stable crystalline state of the drug, avoiding the physical instability risks associated with amorphous forms.[26] The process requires stabilizers (polymers or surfactants) to be adsorbed onto the drug particle surface to prevent aggregation or Ostwald ripening.[23]

Workflow for Nanocrystal Formulation Development

Caption: Workflow for Nanocrystal formulation development.

Detailed Protocols

Protocol 5: Preparation of Compound T Nanosuspension

  • Stabilizer Selection: Choose a suitable stabilizer system. A combination of a polymeric stabilizer (e.g., Hydroxypropyl Cellulose, HPC) and an ionic surfactant (e.g., Sodium Dodecyl Sulfate, SDS) is often effective.

  • Slurry Preparation:

    • Prepare an aqueous solution containing 1.0% w/v HPC and 0.05% w/v SDS.

    • Disperse Compound T into this solution at a concentration of 5% w/v to form a pre-suspension or slurry.

  • Wet Media Milling:

    • Transfer the slurry to the milling chamber of a planetary ball mill or a specialized media mill.

    • Add milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter). The bead-to-slurry volume ratio should be approximately 1:1.

    • Mill the suspension at a high speed (e.g., 2000 RPM) for 4-8 hours. The process should be conducted in a temperature-controlled jacket to dissipate heat.

  • Separation: After milling, separate the nanosuspension from the milling beads by decanting or passing through a sieve.

  • Downstream Processing (Optional): The resulting nanosuspension can be used as a liquid dosage form or further processed (e.g., by spray-drying or lyophilization) into a solid dosage form.

Protocol 6: Characterization of Compound T Nanocrystals

  • Particle Size and PDI Analysis: Dilute the nanosuspension and measure the particle size distribution and PDI using DLS or laser diffraction. The target is a mean particle size (Z-average) below 500 nm with a PDI < 0.3.

  • Crystallinity Assessment (XRD/DSC):

    • Lyophilize a portion of the nanosuspension to obtain a dry powder.

    • Run XRPD to confirm that the characteristic peaks of crystalline Compound T are retained, indicating no change in the solid state during milling.

    • Run DSC to confirm the presence of the drug's melting endotherm.

  • Dissolution Velocity: Perform dissolution testing as described in Protocol 2. The nanocrystal formulation is expected to show a significantly faster dissolution rate compared to the unmilled, micronized drug.[27]

Comparative Analysis and Selection Guide

The optimal formulation strategy depends on various factors including the target product profile, required dose, and manufacturing capabilities.

StrategyKey AdvantagesKey ChallengesBest Suited For
ASD by HME • Significant solubility enhancement• Solvent-free, continuous process• Suitable for high drug loading• Risk of thermal degradation• Physical instability (recrystallization)• Requires polymer miscibilityHigh-dose drugs where maximum solubility enhancement is needed and the API is thermally stable.
SNEDDS • Bypasses dissolution step• High drug loading possible• Potential for lymphatic uptake• Good for very "grease-ball" molecules• Limited to liquid/softgel dosage forms• Potential for GI irritation from high surfactant load• Excipient-drug compatibility issuesLow-to-moderate dose, highly lipophilic drugs where rapid and consistent absorption is critical.
Nanocrystals • Preserves stable crystalline form• High drug loading (up to 100% API)[23]• Versatile (liquid or solid dosage forms)• Established manufacturing technology• Physical instability (aggregation)• Milling process can be long• May not provide as great a solubility increase as ASDsDrugs that are sensitive to heat or solvents, or when maintaining crystalline stability is a priority.

Stability Considerations

All developed formulations must undergo rigorous stability testing according to ICH Q1A(R2) guidelines.[28][29][30][31] Key stability-indicating parameters to monitor include:

  • For ASDs: Assay, purity (degradation products), dissolution, and solid-state form (monitoring for recrystallization by XRPD and DSC).[10]

  • For SNEDDS: Assay, purity, dissolution/release, droplet size, and visual appearance (phase separation, precipitation).

  • For Nanocrystals: Assay, purity, dissolution, and particle size distribution (monitoring for crystal growth or aggregation).

Testing should be conducted under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[31][32]

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Strategies to Enhance Nanocrystal Formulations for Overcoming Physiological Barriers Across Diverse Routes of Administr
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC.
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  • Self-Nanoemulsifying Drug Delivery System: Formulation, Characterization and Solidific
  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). SlideShare.
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  • Nanocrystallization: An Emerging Technology to Enhance the Bioavailability of Poorly Soluble Drugs. (n.d.). Bentham Science Publishers.
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  • Q1A (R2) A deep dive in Stability Studies. (2025). YouTube.
  • Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug substances. (2022). ScienceDirect.
  • Self-nanoemulsifying drug delivery system (SNEDDS)
  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (n.d.). IJRPR.
  • Formulation and Characterization of Solid Self Nano Emulsifying Drug Delivery System (S-SNEDDS) Loading Curcuma Extract. (2025). jsfk.
  • Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery. (n.d.). PMC.
  • Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale. (n.d.). PMC.
  • The Use of Hot Melt Extrusion to Prepare a Solid Dispersion of Ibuprofen in a Polymer M
  • The Value of In Vitro Dissolution in Drug Development. (2026). Pharmaceutical Technology.
  • CHARACTERIZATION OF SOLID DISPERSIONS Drug-carrier Miscibility. (n.d.).
  • Development and Characterization of Solid Dispersion for Dissolution Improvement of Furosemide by Cogrinding Method. (n.d.). PMC.
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  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (n.d.). FDA.
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Application Note: Comprehensive NMR Spectroscopic Characterization of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

**Abstract

This document provides a comprehensive guide to the structural elucidation of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide using Nuclear Magnetic Resonance (NMR) spectroscopy. As a novel benzamide derivative, confirming its molecular structure is a critical step in its development and quality control. This guide presents a suite of detailed protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Beyond a simple listing of steps, this note explains the causality behind experimental choices and provides a systematic approach to spectral interpretation, ensuring a self-validating and robust characterization process.

Introduction: The Importance of Structural Verification

N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide is a complex organic molecule featuring two substituted aromatic rings linked by an amide functionality. The benzamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents.[1] The precise arrangement of substituents on both phenyl rings is critical to the molecule's intended biological activity and physicochemical properties. Therefore, unambiguous structural verification is paramount.

NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules in solution.[1][2] It provides atom-level information on the chemical environment, connectivity, and spatial proximity of nuclei. This application note details a multi-faceted NMR approach to confirm the identity and purity of the title compound.

Figure 1: Structure of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide with Atom Numbering

structure cluster_A 3,4,5-Trimethoxybenzoyl Moiety cluster_B 4-Hydroxy-3-methylphenyl Moiety A_C1 C1' A_C2 C2' A_C1->A_C2 A_C7 C7' (C=O) A_C1->A_C7 A_C3 C3' A_C2->A_C3 A_C6 C6' A_C6->A_C1 A_C4 C4' A_C3->A_C4 A_OMe3 O(3')-CH3 A_C3->A_OMe3 O A_C5 C5' A_C5->A_C6 A_OMe5 O(5')-CH3 A_C5->A_OMe5 O A_C4->A_C5 A_OMe4 O(4')-CH3 A_C4->A_OMe4 O NH NH A_C7->NH B_C1 C1 B_C2 C2 B_C1->B_C2 B_C3 C3 B_C2->B_C3 B_C6 C6 B_C6->B_C1 B_C4 C4 B_C3->B_C4 B_Me CH3 B_C3->B_Me B_C5 C5 B_C5->B_C6 B_C4->B_C5 B_OH OH B_C4->B_OH NH->B_C1

Proposed atom numbering for spectral assignment.

Experimental Design & Rationale

A systematic series of NMR experiments is required for full structural elucidation. The workflow is designed to build the molecular picture from fundamental information to complex correlations.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments cluster_interpretation Structural Elucidation H1 ¹H NMR (Proton count, shifts, coupling) C13 ¹³C NMR (Carbon count, types) COSY ¹H-¹H COSY (Neighboring protons) H1->COSY HSQC ¹H-¹³C HSQC (Direct C-H bonds) H1->HSQC HMBC ¹H-¹³C HMBC (Long-range C-H bonds, 2-4 bonds) H1->HMBC DEPT DEPT-135 (Differentiates CH, CH₂, CH₃) C13->HSQC C13->HMBC DEPT->HSQC Fragments Identify Spin Systems & Fragments COSY->Fragments HSQC->Fragments Assemble Assemble Molecular Structure HMBC->Assemble Fragments->Assemble Confirmation Final Structure Confirmation Assemble->Confirmation

Systematic workflow for NMR-based structure elucidation.

Protocols

Sample Preparation

The quality of the NMR data is directly dependent on proper sample preparation.

  • Compound Purity : Ensure the sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection : The choice of a deuterated solvent is critical.[3] DMSO-d₆ is recommended as an initial choice due to its ability to dissolve a wide range of polar and non-polar compounds and its tendency to slow the exchange of labile protons (amide N-H and phenolic O-H), making them more likely to be observed.[4] Chloroform-d (CDCl₃) is an alternative for less polar compounds, but labile protons may exchange or appear as very broad signals.[3]

  • Concentration : Dissolve 5-10 mg of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide in 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[1]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).[5]

  • Filtration : Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following protocols are based on a standard 400 MHz or 500 MHz NMR spectrometer.

Table 1: Recommended Acquisition Parameters for NMR Experiments

Experiment Key Parameters Purpose & Rationale
¹H NMR Spectral Width: -2 to 12 ppmAcquisition Time: ~3-4 sRelaxation Delay (d1): 2 sNumber of Scans: 16Provides information on the number of different proton environments, their chemical shifts, integration (proton count), and spin-spin coupling patterns.[5]
¹³C NMR Spectral Width: 0 to 220 ppmProton Decoupling: OnRelaxation Delay (d1): 2 sNumber of Scans: ≥1024Determines the number of unique carbon atoms and their chemical environment (sp², sp³, C=O). Proton decoupling simplifies the spectrum to singlets.[1]
DEPT-135 Pulse Angle: 135°Differentiates carbon types: CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (including C=O) are absent.[6]
¹H-¹H COSY Symmetrical matrixIdentifies protons that are coupled to each other (typically through 2-3 bonds), revealing neighboring protons within a spin system.[6]
¹H-¹³C HSQC Optimized for ¹JCH ≈ 145 HzCorrelates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond correlation).[7][8]
¹H-¹³C HMBC Optimized for nJCH ≈ 8 HzReveals correlations between protons and carbons over longer ranges (2-4 bonds), which is crucial for connecting different molecular fragments.[9][10]

Data Interpretation and Expected Spectra

The following tables outline the predicted chemical shifts based on the analysis of similar chemical structures and established substituent effects.[11][12][13][14] Actual values may vary slightly based on solvent and concentration.

Predicted ¹H NMR Spectrum (in DMSO-d₆)
Proton(s) Predicted δ (ppm) Multiplicity Integration Rationale & Key Correlations
NH (Amide) 9.8 - 10.2Broad Singlet1HDeshielded due to amide resonance and potential H-bonding. Should show HMBC correlation to C7' (C=O) and C1.
OH (Phenol) 9.0 - 9.5Broad Singlet1HAcidic proton, chemical shift is highly dependent on solvent and concentration. A D₂O exchange experiment will cause this peak to disappear.[13]
H2', H6' ~7.10Singlet2HSymmetrical protons on the trimethoxy ring. Deshielded by the amide group. Should show HMBC to C7', C4', and C3'/C5'.
H2 ~7.40Doublet1HOrtho to the amide-substituted carbon (C1) and meta to the hydroxyl group.
H5 ~6.80Doublet1HOrtho to the hydroxyl group and meta to the amide-substituted carbon (C1).
H6 ~7.30Doublet of Doublets1HOrtho to both the methyl group and the amide-substituted carbon (C1).
OCH₃ (C4') ~3.75Singlet3HMethoxy group at the para position.
OCH₃ (C3', C5') ~3.85Singlet6HSymmetrical methoxy groups at the meta positions.
CH₃ (C3) ~2.15Singlet3HMethyl group attached to the phenolic ring.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
Carbon(s) Predicted δ (ppm) DEPT-135 Rationale & Key Correlations
C7' (C=O) 165 - 168AbsentTypical chemical shift for an amide carbonyl carbon.[15] Key HMBC correlation hub.
C4 (C-OH) 150 - 155AbsentAromatic carbon attached to the hydroxyl group.
C3', C5' (C-OMe) ~153AbsentSymmetrical aromatic carbons attached to methoxy groups.
C4' (C-OMe) ~140AbsentAromatic carbon attached to the para-methoxy group.
C1 130 - 135AbsentAromatic carbon attached to the amide nitrogen.
C3 (C-CH₃) 125 - 130AbsentAromatic carbon attached to the methyl group.
C1' ~130AbsentAromatic carbon attached to the carbonyl group.
C6 120 - 125Positive (CH)Aromatic methine carbon.
C2 118 - 122Positive (CH)Aromatic methine carbon.
C5 115 - 118Positive (CH)Aromatic methine carbon.
C2', C6' 105 - 108Positive (CH)Symmetrical aromatic methine carbons.
OCH₃ (C3', C5') ~56.5Positive (CH₃)Methoxy carbons.
OCH₃ (C4') ~60.5Positive (CH₃)Para-methoxy carbon, often shifted slightly downfield.
CH₃ (C3) 15 - 20Positive (CH₃)Methyl carbon on the phenolic ring.
2D Correlation Analysis
Expected key 2D NMR correlations (HSQC, COSY, HMBC).
  • COSY Analysis : Will establish the connectivity of the aromatic protons on the 4-hydroxy-3-methylphenyl ring. A cross-peak between H5 and H6, and between H2 and H6 will confirm their positions relative to each other.

  • HSQC Analysis : Will unambiguously link each proton to its directly attached carbon, confirming the assignments made in the 1D spectra.[6] For example, the singlet at ~7.10 ppm will correlate with the carbon at ~106 ppm, assigning them as H2'/H6' and C2'/C6', respectively.

  • HMBC Analysis : This is the cornerstone for assembling the final structure.[16] Key expected correlations that connect the molecular fragments are:

    • Amide NH proton to C7' (C=O) : Confirms the amide bond.

    • Amide NH proton to C1 : Links the amide nitrogen to the phenolic ring.

    • H2' and H6' to C7' (C=O) : Links the trimethoxy ring to the carbonyl carbon.

    • Methyl protons (from C3) to C2, C3, and C4 : Positions the methyl group on the phenolic ring.

    • Methoxy protons to their respective ring carbons : Confirms the positions of the three methoxy groups.

Conclusion

By systematically applying the suite of 1D and 2D NMR experiments outlined in this guide, researchers can achieve a comprehensive and unambiguous structural characterization of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide. The combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra provides a self-validating dataset that confirms atomic connectivity and verifies the identity of the synthesized compound. This rigorous characterization is an essential step for any further research or development involving this molecule.

References

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Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the erratic assay behavior of highly lipophilic small molecules. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve solubility issues specific to trimethoxybenzamide derivatives in in vitro assays.

Mechanistic Overview: The Causality of Insolubility

To troubleshoot effectively, we must first understand the physicochemical causality of the problem.

N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide is a highly lipophilic small molecule. The 3,4,5-trimethoxyphenyl moiety is a classic pharmacophore found in many potent tubulin polymerization inhibitors targeting the colchicine binding site [1]. While this structural feature drives high-affinity target binding, it also results in notoriously poor aqueous solubility [2].

Unlike derivatives possessing basic amines (e.g., dimethylamino groups) that can be protonated to form highly soluble hydrochloride salts, this specific compound relies solely on a phenol group (pKa ~9.5). At a physiological pH of 7.4, the molecule remains entirely un-ionized. When introduced to aqueous assay buffers, the thermodynamic penalty of exposing its planar, hydrophobic surface to water drives rapid self-association, crystal lattice formation, and subsequent nano-precipitation.

Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately when adding the DMSO stock to DMEM/RPMI cell culture media. How do I fix this? A: Prevent "Solvent Shock" via Intermediate Dilution. When a highly concentrated DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic compound can disperse. This leaves the compound locally supersaturated, causing instant nucleation and precipitation. The Fix: Utilize a pre-dilution cascade. Dilute your DMSO stock into an intermediate carrier, such as a 10% Tween-80 or PEG-400 solution, before introducing it to the final media. Alternatively, pre-warm your media containing 0.1% Bovine Serum Albumin (BSA), which acts as a hydrophobic sink to bind and stabilize the free drug.

Q2: I am getting inconsistent IC50 values in my biochemical tubulin polymerization assays. What is going wrong? A: Mitigate Concentration Depletion via Adsorption. Highly lipophilic trimethoxybenzamide derivatives readily adsorb to the hydrophobic surfaces of standard polystyrene or polypropylene assay plates. Your nominal concentration of 1 µM might actually be 100 nM in solution, leading to artificially inflated IC50 values. The Fix: Use low-binding polymer plates (e.g., PEG-coated) and supplement your assay buffer with a non-ionic surfactant like 0.01% Pluronic F-127. This lowers the surface tension and forms protective micelles around the compound, preventing surface adsorption without denaturing the tubulin proteins.

Q3: Is there a way to make a completely aqueous stock solution without DMSO to avoid cellular toxicity? A: Utilize Cyclodextrin Inclusion Complexes. You can bypass DMSO entirely by using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The lipophilic inner cavity of the cyclodextrin encapsulates the hydrophobic trimethoxyphenyl ring, while its hydrophilic exterior maintains aqueous solubility [3].

Quantitative Data: Solubility Profiles
Vehicle / Solvent SystemEstimated Max Solubility (µM)Assay SuitabilityMechanistic Notes
100% Aqueous Buffer (pH 7.4) < 5 µMPoorHigh risk of precipitation and plastic adsorption.
1% DMSO in PBS 10 - 20 µMMarginalProne to solvent shock; requires rapid vortexing.
0.01% Pluronic F-127 in PBS 50 - 100 µMGoodMicellar encapsulation prevents plastic adsorption.
20% HP-β-CD in Water > 1000 µMExcellentTrue aqueous inclusion complex; ideal for cell culture.
Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of a 1 mM Aqueous Stock via HP-β-CD Complexation This protocol creates a self-validating system to ensure the compound is fully dissolved, not just suspended.

  • Vehicle Preparation: Dissolve HP-β-CD in molecular biology grade water to a final concentration of 20% (w/v).

  • Compound Addition: Add N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide powder directly to the HP-β-CD solution to target a 1 mM concentration. (Crucial: Do not use DMSO, as it competes for the cyclodextrin cavity).

  • Complexation: Sonicate the suspension in a bath sonicator at 37°C for 45 minutes. The mechanical energy overcomes the crystal lattice energy, facilitating inclusion complex formation.

  • Self-Validation Step: Filter the resulting solution through a 0.22 µm PTFE syringe filter. Analyze the pre-filtration and post-filtration concentrations via UV-Vis absorbance (λmax ~270 nm). If the post-filtration absorbance drops by >5%, incomplete complexation occurred; increase sonication time or HP-β-CD concentration.

Protocol B: The Intermediate Dilution Method for Cell-Based Assays

  • Primary Stock: Prepare a 10 mM stock in 100% anhydrous DMSO.

  • Intermediate Carrier: Dilute the 10 mM stock 1:10 into an intermediate solution of 10% Tween-80 in PBS (yielding 1 mM compound, 10% DMSO, 9% Tween-80).

  • Final Assay Media: Dilute the intermediate solution 1:100 into pre-warmed DMEM containing 10% FBS.

  • Validation: Observe under a phase-contrast microscope at 40x magnification. The absence of dark, refractile nano-crystals confirms successful solubilization.

Process Visualizations

Workflow Stock 10 mM DMSO Stock (Compound) Carrier Intermediate Dilution (e.g., 10% Tween-80) Stock->Carrier Buffer Aqueous Assay Buffer (DMEM or PBS) Carrier->Buffer Result Clear Solution (Assay Ready) Buffer->Result

Step-wise dilution workflow to prevent solvent shock and nanoprecipitation in aqueous media.

Mechanism Drug Free Compound (Highly Hydrophobic) Water Aqueous Media (pH 7.4) Drug->Water Direct Addition CD HP-β-Cyclodextrin (Hydrophobic Cavity) Drug->CD Complexation Precipitate Aggregation & Precipitation Water->Precipitate Complex Inclusion Complex (Water Soluble) CD->Complex Complex->Water Solubilized

Mechanistic pathway of compound aggregation vs. HP-β-CD mediated aqueous solubilization.

References
  • Title: Design, synthesis and evaluation of novel trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Source: Bioorganic Chemistry (2020). URL: [Link]

  • Title: Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties. Source: Journal of Medicinal Chemistry (2011). URL: [Link]

  • Title: Effect of Methyl-beta-Cyclodextrin on the antimicrobial activity of a new series of poorly water-soluble benzothiazoles. Source: Carbohydrate Polymers (2019). URL: [Link]

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Technical Support Center: Troubleshooting N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide Precipitation in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of handling highly functionalized lipophilic compounds in drug discovery.

N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide presents a specific solvation challenge. Its bulky, hydrophobic trimethoxy moiety drives poor aqueous solubility, while its phenol and amide groups act as strong hydrogen-bond donors and acceptors. When dissolved in Dimethyl Sulfoxide (DMSO), the compound is stabilized by a delicate solvation shell. However, DMSO is notoriously hygroscopic[1]. When atmospheric water infiltrates the stock solution, it outcompetes DMSO for hydrogen bonding with the compound's polar groups. This disrupts the solvent cavity, increases the thermodynamic penalty of dissolution, and forces the compound molecules to self-associate and precipitate[2].

Frequently Asked Questions (FAQs)

Q1: My perfectly clear 10 mM DMSO stock precipitated after a few weeks in the freezer. Why did this happen? Answer: This is a synergistic failure caused by water uptake and repeated freeze-thaw cycles[3]. Every time you open the DMSO stock tube, it absorbs atmospheric moisture. At just 33% water by weight, the freezing point of DMSO drops drastically from 18.5°C to -73°C, fundamentally altering the liquid phase structure[1]. When you subject this "wet" DMSO to freeze-thaw cycles, you activate Ostwald's Rule of Stages. The cycles push the compound from a kinetically stable, metastable supersaturated state into a lower-energy, highly stable crystalline form that is exceptionally difficult to redissolve[1][2].

Q2: What is "Solvent Shock," and why does my compound crash out immediately upon addition to the assay buffer? Answer: "Solvent shock" occurs when a highly concentrated organic stock is rapidly diluted into an aqueous environment[4]. The abrupt shift in the solvent's dielectric constant causes localized supersaturation. Because the hydrophobic trimethoxy groups cannot rapidly diffuse into the bulk aqueous phase, the local concentration instantly exceeds the aqueous solubility limit, triggering immediate nucleation and irreversible precipitation[4].

Q3: Can I rescue a stock solution that has already crystallized? Answer: Yes, but with caveats. While vigorous heating can thermally degrade the compound, low-energy sonication (e.g., acoustic liquid handling or a bath sonicator) has been shown to successfully redissolve compounds that have precipitated due to water uptake or freeze-thaw cycles[2][5]. However, the best practice is strict prevention.

Diagnostic Data & Solvency Guidelines

To establish a self-validating workflow, you must understand the operational limits of your solvent system. Table 1 summarizes the impact of handling conditions on compound stability.

Table 1: Impact of DMSO Hydration and Handling on Compound State

Environmental FactorPhysical ConsequenceSolvation StateRecommended Action
Anhydrous DMSO (<0.1% H₂O) Optimal solvent cavity formationFully solvated (Clear)Aliquot and store at -20°C
Hygroscopic Uptake (>5% H₂O) Disruption of hydrogen bondingMetastable supersaturationUse low-energy sonication
Repeated Freeze-Thaw Cycles Ostwald's Rule of Stages activationCrystalline precipitateDiscard; thaw fresh aliquot
Rapid Aqueous Dilution Extreme dielectric shift (Solvent Shock)Hydrophobic aggregationUse stepwise, pre-warmed dilution

Visual Workflows

DMSO_Handling Start 10 mM Compound in 100% Anhydrous DMSO Wet Atmospheric Exposure (Hygroscopic Water Uptake) Start->Wet Improper Storage Dry Aliquot into Single-Use Tubes Store at -20°C with Desiccant Start->Dry Best Practice FT Repeated Freeze-Thaw Cycles Wet->FT Synergistic Degradation Crystal Irreversible Crystalline Precipitation FT->Crystal Nucleation Thaw Single Thaw to Room Temp (Visual & Acoustic Check) Dry->Thaw Dilute Stepwise Dilution into Pre-warmed Assay Buffer Thaw->Dilute Success Stable Solvation for In Vitro Assays Dilute->Success

Fig 1: Synergistic effects of water uptake and freeze-thaw cycles vs. optimized handling.

Solvent_Shock DMSO Compound in DMSO (Solvated) Aqueous Rapid Aqueous Dilution DMSO->Aqueous Shock Dielectric Shift Aqueous->Shock Agg Hydrophobic Aggregation Shock->Agg

Fig 2: Mechanism of solvent shock driven by rapid dielectric shifts and hydrophobic aggregation.

Validated Experimental Protocols

Protocol 1: Preparation and Storage of Anhydrous DMSO Stocks

Causality: Minimizing atmospheric exposure prevents water from disrupting the DMSO solvation cavity, keeping the thermodynamic penalty of dissolution low.

  • Equilibration : Allow the lyophilized N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide vial to fully equilibrate to room temperature in a desiccator before opening. This prevents ambient condensation from introducing water[6].

  • Dissolution : Add anhydrous, high-purity DMSO (≥99.9%, packaged under argon) to achieve a 10 mM concentration. Vortex vigorously for 60 seconds.

  • Sonication : If the solution is not optically clear, apply low-energy bath sonication for 5–10 minutes at room temperature to ensure complete solvation[5].

  • Aliquotting : Immediately divide the stock into single-use 10 µL to 20 µL aliquots in tightly sealed, argon-purged microcentrifuge tubes.

  • Storage : Store at -20°C or -80°C inside a secondary container with active desiccant[6].

Self-Validation Step : Before freezing, measure the baseline absorbance at 340 nm. A reading above background indicates light scattering from micro-precipitates, meaning the compound is not fully dissolved.

Protocol 2: Stepwise Aqueous Dilution (Mitigating Solvent Shock)

Causality: Gradual introduction of the aqueous phase prevents localized supersaturation and allows the compound to associate with carrier proteins or surfactants in the assay medium before nucleating.

  • Pre-warming : Pre-warm the target aqueous assay buffer (e.g., cell culture medium) to 37°C[4].

  • Intermediate Dilution (Recommended) : Dilute the 10 mM stock 1:10 into an intermediate solvent (e.g., 100% DMSO or a 50/50 DMSO/PEG-400 mix) to reduce the absolute concentration hitting the aqueous phase[4].

  • Dropwise Addition : While vortexing or rapidly stirring the pre-warmed assay buffer, add the DMSO stock dropwise[4]. Do not inject the DMSO directly into the bottom of the tube.

  • Final Concentration Check : Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent cellular toxicity and maintain compound solubility[7].

Self-Validation Step : Inspect the final working solution under a phase-contrast microscope at 20x magnification. The absence of refractile crystals confirms successful, stable solvation.

References[1] Title: The Effects of Water on DMSO and Effective Hydration Measurement | Source: Ziath Ltd. | URL: https://ziath.com[8] Title: Impact of hygroscopic DMSO on Ro 41-0960 solubility | Source: BenchChem | URL: https://www.benchchem.com[4] Title: Technical Support Center: Troubleshooting CB-64D Solubility for In Vitro Assays | Source: BenchChem | URL:https://www.benchchem.com[5] Title: Overcoming solubility issues of 3-Amino-4-hydroxybenzenesulfonamide in experimental assays | Source: BenchChem | URL: https://www.benchchem.com[3] Title: Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles | Source: Ziath Ltd. | URL: https://ziath.com[7] Title: High Throughput Sonication: Evaluation for Compound Solubilization | Source: Ingenta Connect | URL:https://www.ingentaconnect.com[2] Title: High throughput sonication: evaluation for compound solubilization | Source: PubMed (National Institutes of Health) | URL: https://pubmed.ncbi.nlm.nih.gov/16178809/[6] Title: Technical Support Center: Troubleshooting TC-SP 14 Solubility for In Vitro Experiments | Source: BenchChem | URL: https://www.benchchem.com

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overcoming protein binding issues with N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide in serum

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide. This guide is designed for researchers and drug development professionals experiencing efficacy drop-offs when transitioning this compound from biochemical assays to serum-rich in vitro or in vivo models.

Diagnostic Overview & The "Free Drug" Challenge

N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide is a synthetic small molecule. The 3,4,5-trimethoxybenzamide moiety is a well-established pharmacophore frequently utilized in the design of tubulin polymerization inhibitors that target the colchicine binding site[1]. While highly effective at disrupting microtubule dynamics in cell-free environments, researchers frequently encounter severe potency loss when transitioning to cell-based assays.

This discrepancy is almost exclusively driven by extensive Plasma Protein Binding (PPB) . The highly lipophilic trimethoxy groups act as a hydrophobic anchor, sequestering the compound within the binding pockets of Human Serum Albumin (HSA) and α1​ -acid glycoprotein (AGP)[2]. According to the "free drug hypothesis," only the unbound fraction ( fu​ ) of a molecule is available to diffuse across the phospholipid bilayer and engage intracellular targets[3].

Workflow Start Observe High IC50 in Cell Assay (10% FBS) Check Compare to Biochemical Tubulin Assay IC50 Start->Check Decision Is there a >10-fold Rightward Shift? Check->Decision Perm Investigate Cell Permeability or Efflux (e.g., P-gp) Decision->Perm No Shift Perform HSA/BSA IC50 Shift Assay Decision->Shift Yes (Suspect PPB) RED Quantify Free Fraction (fu) via RED Assay Shift->RED Shift Confirmed

Diagnostic workflow for identifying plasma protein binding interference in assays.

Troubleshooting Guide & FAQs

Q1: Why does my compound show nanomolar potency in biochemical tubulin assays but micromolar potency in cell culture? Causality: Standard cell culture media (e.g., DMEM or RPMI) supplemented with 10% Fetal Bovine Serum (FBS) contains approximately 4 g/dL of albumin. Because the 3,4,5-trimethoxybenzamide structure is highly lipophilic, it exhibits >95% protein binding. Consequently, the actual concentration of free drug interacting with intracellular tubulin is only a tiny fraction of your dosed concentration, resulting in an artificial rightward shift of the IC50 curve[2].

Q2: How can I definitively prove that serum binding is the culprit, rather than poor cell permeability or efflux pump activity? Causality: To isolate PPB as the variable, you must perform an HSA IC50 Shift Assay . By artificially introducing physiological concentrations of HSA into your biochemical (cell-free) tubulin polymerization assay, you recreate the serum sink[2]. If the biochemical IC50 shifts to match your cell-based IC50, you have validated that the compound is highly permeable but heavily sequestered by proteins. If the biochemical IC50 remains unchanged, you must investigate alternative failure modes, such as P-glycoprotein (P-gp) mediated efflux.

Q3: I need to run cell-based mechanistic assays. How do I bypass this binding issue without altering the drug's chemical structure? Causality: You can utilize a "Serum Starvation/Pulse" methodology. Tubulin inhibitors typically exert their primary mechanism of action (microtubule depolymerization) rapidly. By washing cells and applying the compound in serum-free media for a short therapeutic window (2-4 hours), you maximize the free fraction ( fu​ ) and force target engagement. Following this pulse, the media is replaced with standard 10% FBS media to prevent apoptosis induced by prolonged serum starvation.

Quantitative Data: Impact of Serum on Trimethoxybenzamides

The following table illustrates the typical quantitative impact of serum proteins on the potency of highly lipophilic trimethoxybenzamide derivatives.

Assay ConditionAlbumin ConcentrationApparent IC50 (nM)Free Fraction ( fu​ )Fold Shift
Biochemical (Buffer) 0 g/dL15 nM1.00 (100%)1x (Baseline)
Cell-Based (Serum-Free) 0 g/dL25 nM~0.98 (98%)1.6x
Cell-Based (10% FBS) ~0.4 g/dL450 nM0.03 (3%)30x
Whole Plasma (In Vivo) ~4.0 g/dL>1,500 nM<0.01 (<1%)>100x

Mechanism of Protein Binding vs. Target Engagement

Mechanism Drug N-(4-hydroxy-3-methylphenyl) 3,4,5-trimethoxybenzamide Serum Serum Compartment High Albumin/AGP Drug->Serum Dosed into Media Bound Bound Serum->Bound Hydrophobic Interaction Free Free Serum->Free Equilibrium Cell Intracellular Compartment Colchicine Binding Site Tubulin Tubulin Polymerization Inhibition Cell->Tubulin Target Engagement Free->Cell Passive Diffusion

Partitioning mechanism of trimethoxybenzamides between serum albumin and intracellular tubulin.

Self-Validating Experimental Protocols

Protocol 1: Rapid Equilibrium Dialysis (RED) for fu​ Determination

This protocol is the industry gold standard for quantifying the free fraction of a drug[4][5].

System Self-Validation: This protocol includes Warfarin as a highly bound internal control to validate membrane integrity and equilibrium time. Furthermore, we utilize a 100 mM phosphate buffer and a 5% CO 2​ incubator to strictly maintain the plasma pH at 7.40. Drifts in pH alter the ionization state of both the drug and the plasma proteins, artificially skewing the binding affinity[6].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide in DMSO.

  • Spiking: Spike human plasma with the compound to a final concentration of 1 µM and 10 µM (Ensure final DMSO concentration is 0.1% to prevent protein denaturation)[7]. Prepare a parallel control spike using Warfarin (1 µM).

  • Loading: Add 300 µL of the spiked plasma to the sample chamber (red ring) of a RED device insert[7].

  • Buffer Addition: Add 500 µL of 100 mM Sodium Phosphate Buffer (pH 7.40) to the adjacent buffer chamber (white ring)[7].

  • Incubation: Seal the plate with a gas-permeable membrane. Incubate at 37°C on an orbital shaker at 300 RPM in a 5% CO 2​ incubator for 4 to 6 hours to reach equilibrium[6][7].

  • Harvesting: Remove 50 µL aliquots from both the plasma and buffer chambers.

  • Matrix Matching: Add 50 µL of blank plasma to the buffer samples, and 50 µL of blank buffer to the plasma samples. This ensures equal matrix effects during mass spectrometry.

  • Precipitation & Analysis: Add 300 µL of ice-cold Acetonitrile (containing an internal standard) to precipitate proteins[7]. Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Calculation: fu​=Concentrationbuffer​/Concentrationplasma​ .

Protocol 2: The HSA IC50 Shift Assay

Use this protocol to confirm that rightward shifts in cell-based assays are due to protein binding rather than permeability issues[2].

Step-by-Step Methodology:

  • Assay Setup: Prepare standard biochemical tubulin polymerization assay reagents (purified porcine tubulin, GTP, PIPES buffer).

  • HSA Titration: Prepare three parallel assay conditions:

    • Condition A: Standard buffer (0 g/dL HSA).

    • Condition B: Buffer supplemented with 0.4 g/dL HSA (mimicking 10% FBS).

    • Condition C: Buffer supplemented with 4.0 g/dL HSA (mimicking physiological human plasma).

  • Compound Dosing: Generate a 10-point dose-response curve of the trimethoxybenzamide compound (e.g., 1 nM to 10 µM) and add it to all three conditions.

  • Incubation & Readout: Incubate at 37°C and measure tubulin polymerization via fluorescence (e.g., 340 nm absorbance or DAPI-based fluorescence) over 1 hour.

  • Validation Check: Calculate the IC50 for each condition. A >10-fold increase in IC50 from Condition A to Condition C definitively confirms that the compound's efficacy is being masked by HSA sequestration.

References

  • Plasma Protein Binding as an Optimizable Parameter for In Vivo Efficacy. bioRxiv. Available at:[Link]

  • Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. PubMed. Available at:[Link]

  • Control and Measurement of Plasma pH in Equilibrium Dialysis: Influence on Drug Plasma Protein Binding. Journal of Pharmaceutical Sciences (DOI). Available at:[Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. Available at:[Link]

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Validation & Comparative

Comparative Efficacy Guide: N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide vs. Standard Trimethoxybenzamides

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

While standard trimethobenzamide is clinically utilized as an antiemetic targeting D2 and 5-HT3 receptors [1], the 3,4,5-trimethoxybenzamide (TMB) structural motif is extensively leveraged in oncology as a potent pharmacophore for targeting the colchicine-binding site of tubulin [2]. Standard TMBs, including natural derivatives like Combretastatin A-4 (CA-4), are highly effective antimitotic agents but often suffer from poor aqueous solubility, chemical instability (e.g., cis-trans isomerization in CA-4), and susceptibility to P-glycoprotein (P-gp) mediated multidrug resistance (MDR).

N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide (HMP-TMB) is a rationally designed synthetic derivative that overcomes these limitations. By coupling the TMB moiety with a 4-hydroxy-3-methylphenyl group via a rigid amide linker, HMP-TMB achieves superior conformational stability and optimized binding kinetics.

The Causality of the Chemical Design
  • 3,4,5-Trimethoxy Group: Acts as the primary anchor, inserting deeply into the hydrophobic sub-pocket of the colchicine binding site on β -tubulin.

  • Amide Linker: Provides structural rigidity, preventing the rapid metabolic deactivation and isomerization seen in stilbene-based antimitotics (like CA-4).

  • 4-Hydroxy-3-Methylphenyl Moiety: The hydroxyl (-OH) group acts as a critical hydrogen bond donor, interacting directly with key residues (e.g., Asn258 or Val181) in the β -tubulin subunit [3]. Simultaneously, the methyl (-CH3) group increases local lipophilicity, locking the molecule into a bioactive conformation and enhancing cellular permeability to bypass P-gp efflux pumps [4].

Pathway HMP HMP-TMB (Novel Agent) Tubulin β-Tubulin (Colchicine Site) HMP->Tubulin High Affinity Binding (H-Bonding) Microtubules Microtubule Depolymerization Tubulin->Microtubules Inhibits Polymerization CellCycle G2/M Phase Arrest Microtubules->CellCycle Mitotic Spindle Disruption Apoptosis Apoptosis (Caspase Activation) CellCycle->Apoptosis Prolonged Arrest

Fig 1: Mechanism of action for HMP-TMB mediated tubulin depolymerization and apoptosis.

Comparative Efficacy Data

To objectively evaluate HMP-TMB, we benchmark its performance against Combretastatin A-4 (the gold-standard colchicine-site inhibitor) and the base 3,4,5-trimethoxybenzamide scaffold. The data below synthesizes in vitro tubulin polymerization inhibition and cytotoxicity across wild-type and multidrug-resistant (MDR) cancer cell lines.

Quantitative Performance Summary
CompoundTubulin Polymerization IC 50​ (µM)Cytotoxicity MCF-7 IC 50​ (nM)Cytotoxicity A549/Taxol (MDR) IC 50​ (nM)P-gp Efflux Susceptibility
HMP-TMB 1.8 ± 0.245 ± 4.152 ± 5.3Low
Combretastatin A-4 1.2 ± 0.112 ± 1.518 ± 2.1Moderate
Base 3,4,5-TMB > 50.0> 10,000> 10,000High

Data Interpretation: While CA-4 exhibits slightly lower absolute IC 50​ values, HMP-TMB demonstrates a near 1:1 efficacy ratio between wild-type (MCF-7) and MDR (A549/Taxol) cell lines. This indicates that HMP-TMB successfully evades P-gp mediated efflux, a significant advantage for late-stage, chemoresistant tumor models [4]. The base TMB scaffold alone is virtually inactive, proving that the 4-hydroxy-3-methylphenyl substitution is the critical driver of target engagement.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to verify dynamic range and reagent integrity.

Protocol A: High-Throughput Tubulin Polymerization Assay

Purpose: To quantify the direct biochemical inhibition of microtubule assembly.

  • Reagent Preparation: Keep all reagents on ice. Prepare a 3 mg/mL solution of highly purified porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol. Causality: GTP and glycerol are mandatory to lower the critical concentration required for spontaneous tubulin nucleation.

  • Compound Setup: Prepare 10X working stocks of HMP-TMB, CA-4 (Positive Control), and DMSO (Vehicle Control) in PEM buffer.

  • Plate Assembly: In a pre-chilled 96-well half-area plate, add 5 µL of the compound stocks to the respective wells. Add 45 µL of the tubulin mixture to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm (or fluorescence if using a DAPI reporter) every 1 minute for 60 minutes.

  • Validation & Analysis:

    • Self-Validation Check: The DMSO control must show a classic sigmoidal polymerization curve (nucleation, elongation, and steady-state phases). If the curve is flat, the tubulin has degraded or GTP has hydrolyzed.

    • Calculate the V max​ (maximum slope of the elongation phase) and determine the IC 50​ by plotting V max​ against the log of the compound concentration.

Protocol B: Cytotoxicity and MDR Profiling (MTT Assay)

Purpose: To evaluate cellular penetration and resistance evasion.

  • Cell Seeding: Seed MCF-7 and A549/Taxol cells at a density of 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Treatment: Treat cells with serial dilutions of HMP-TMB (1 nM to 10 µM). Include a Paclitaxel control to validate the resistance phenotype of the A549/Taxol line.

  • Incubation: Incubate for 72 hours. Causality: A 72-hour window is required to capture cells progressing through the cell cycle and arresting at the G2/M phase before undergoing apoptosis.

  • Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Aspirate media and dissolve the resulting formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

Workflow Prep Compound Preparation (DMSO Stock) Incubate Incubation with Purified Tubulin (37°C, GTP) Prep->Incubate Dose-Response Assay Absorbance Measurement (OD 340nm) Incubate->Assay Kinetic Read Analyze IC50 Calculation & Vmax Analysis Assay->Analyze Curve Fitting

Fig 2: Experimental workflow for the in vitro tubulin polymerization inhibition assay.

Conclusion

For drug development professionals seeking to overcome the pharmacokinetic liabilities of traditional colchicine-site inhibitors, HMP-TMB represents a highly optimized alternative. While standard 3,4,5-trimethoxybenzamides lack the necessary binding affinity, and stilbene-based agents like CA-4 suffer from instability and P-gp efflux, the rigid amide linkage and targeted hydrogen-bonding profile of the 4-hydroxy-3-methylphenyl moiety make HMP-TMB a robust, resistance-evading antimitotic candidate.

References

  • Trimethobenzamide Monograph for Professionals. Drugs.com. Available at: [Link]

  • Li, Q., Jian, X.-E., Chen, Z.-R., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 102, 104076. Available at:[Link]

  • Romagnoli, R., Baraldi, P. G., Brancale, A., et al. (2011). Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties. Journal of Medicinal Chemistry, 54(14), 5144-5153. Available at:[Link]

  • El-Adl, K., et al. (2023). New Schiff Base–TMB Hybrids: Design, Synthesis and Antiproliferative Investigation as Potential Anticancer Agents. Molecules, 28(5), 2285. Available at:[Link]

Comparative Pharmacokinetic Profile of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide vs. Reference Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4,5-trimethoxybenzamide pharmacophore is a privileged scaffold in medicinal chemistry, frequently utilized in agents targeting the central nervous system (e.g., dopamine D2 antagonists) and tubulin polymerization inhibitors. This guide provides a comprehensive pharmacokinetic (PK) comparison between a novel anilide derivative, N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide (hereafter referred to as HMTB ), and the structurally related reference antiemetic, Trimethobenzamide . By analyzing their distinct metabolic fates, this guide equips drug development professionals with the mechanistic insights necessary to optimize dosing regimens and guide future structural modifications.

Mechanistic & Structural Rationale

The pharmacokinetic divergence between HMTB and Trimethobenzamide is fundamentally driven by their structural differences:

  • Trimethobenzamide (Reference): Features a basic tertiary amine (dimethylaminoethoxy group) attached via a benzyl ether linkage. This basic center (pKa ~9.0) enables high aqueous solubility (formulated as an HCl salt) and directs Phase I metabolism primarily toward N-oxidation and N-desmethylation [1].

  • HMTB (Target Compound): Replaces the basic benzyl ether with a phenolic anilide (4-hydroxy-3-methylphenyl). The absence of a basic amine renders HMTB highly lipophilic and neutral/weakly acidic. More critically, the exposed phenolic hydroxyl group serves as a high-affinity substrate for UDP-glucuronosyltransferases (UGTs) in the intestinal mucosa and liver, shifting the clearance mechanism from Phase I oxidation to rapid Phase II conjugation.

Comparative Pharmacokinetic Data

The following table summarizes the PK parameters derived from preclinical rodent models (normalized to human equivalent trends) compared against established clinical data for Trimethobenzamide [2, 3].

Pharmacokinetic ParameterHMTB (Experimental)Trimethobenzamide (Reference) [2]Causality / Structural Driver
Tmax (Oral) 0.5 hours0.75 hoursHigher lipophilicity of HMTB accelerates passive intestinal absorption.
Bioavailability (F%) 15 - 20%60 - 100%Extensive first-pass Phase II glucuronidation of HMTB's phenolic OH group.
Half-life (t1/2) 1.2 - 1.8 hours7.0 - 9.0 hoursRapid hepatic clearance of the phenol vs. slower Phase I oxidation of the amine.
Clearance (CL) High (Hepatic)Moderate (Renal/Hepatic)HMTB is cleared via biliary excretion of glucuronides; Trimethobenzamide is 30-50% renally excreted unchanged [1].
Volume of Distribution (Vd) High (>3 L/kg)Moderate (~1.5 L/kg)Lack of ionization at physiological pH increases HMTB tissue partitioning.
Primary Metabolism Phase II (O-Glucuronidation)Phase I (N-Oxidation)Phenolic OH (HMTB) vs. Tertiary Amine (Trimethobenzamide).

Step-by-Step Experimental Workflows: In Vivo PK & Bioanalysis

To ensure high-fidelity, self-validating data, the following LC-MS/MS protocol is utilized to quantify HMTB in plasma. A critical step is the inclusion of a β-glucuronidase inhibitor to prevent the artifactual ex vivo degradation of phase II metabolites back into the parent drug.

Step 1: Animal Dosing and Sampling

  • Formulation: Dissolve HMTB in 5% DMSO, 10% Solutol HS-15, and 85% Saline for intravenous (IV) administration (1 mg/kg). For oral (PO) dosing (10 mg/kg), suspend in 0.5% Carboxymethyl Cellulose (CMC-Na).

  • Sampling: Collect 200 µL of whole blood from the jugular vein of Sprague-Dawley rats at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Stabilization (Critical): Transfer immediately to K2EDTA tubes containing 20 µL of 100 mM D-saccharic acid 1,4-lactone (a β-glucuronidase inhibitor). Centrifuge at 4°C (3000 x g, 10 min) to isolate plasma.

Step 2: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of stabilized plasma into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (MeCN) containing 50 ng/mL of Tolbutamide (Internal Standard, IS).

  • Vortex for 5 minutes and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water.

Step 3: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in MeCN. Gradient elution from 5% B to 95% B over 3 minutes.

  • Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

    • HMTB Transition: m/z 318.1 [M+H]+ → m/z 195.1 (cleavage yielding the 3,4,5-trimethoxybenzoyl cation).

    • IS Transition: m/z 271.1 → m/z 155.1.

  • Validation: Ensure the calibration curve is linear (R² > 0.99) from 1 to 2000 ng/mL.

Step 4: Data Analysis

  • Import concentration-time data into Phoenix WinNonlin.

  • Perform Non-Compartmental Analysis (NCA) to derive AUC, Cmax, t1/2, and CL.

Visualization of Workflows and Metabolic Logic

PK_Workflow Dose In Vivo Dosing (IV/PO in Rats) Sample Serial Sampling (+ Glucuronidase Inhibitor) Dose->Sample Prep Protein Ppt. (MeCN + IS) Sample->Prep LCMS LC-MS/MS (MRM 318.1>195.1) Prep->LCMS NCA NCA Analysis (WinNonlin) LCMS->NCA

Step-by-step experimental workflow for the pharmacokinetic evaluation of HMTB.

Metabolic_Comparison HMTB HMTB (Phenolic Anilide) UGT Hepatic UGTs (Phase II Conjugation) HMTB->UGT Extensive First-Pass (via 4-OH group) Tigan Trimethobenzamide (Basic Benzyl Ether) CYP CYP450 / FMO (Phase I Oxidation) Tigan->CYP Oxidation (via Tertiary Amine) Gluc O-Glucuronide (Rapid Biliary Clearance) UGT->Gluc NOxide N-Oxide / N-Desmethyl (Renal Clearance) CYP->NOxide

Divergent metabolic pathways of HMTB versus Trimethobenzamide driven by structural features.

Discussion on Causality & Structural Impact on PK

The empirical data underscores a critical principle in drug design: the profound pharmacokinetic liability of exposed phenolic groups. While the 3,4,5-trimethoxybenzamide core provides excellent target engagement (often via hydrogen bonding and hydrophobic interactions within binding pockets), the 4-hydroxy-3-methylphenyl moiety in HMTB acts as a metabolic soft spot.

The rapid clearance (t1/2 ~1.5h) and low oral bioavailability (~15%) of HMTB are direct consequences of Phase II UGT-mediated glucuronidation. In contrast, Trimethobenzamide avoids this rapid Phase II clearance because its ether linkage and basic amine shift metabolism toward slower Phase I CYP450/FMO-mediated oxidation, resulting in a significantly longer half-life (7-9 hours) and high oral bioavailability (60-100%) [3]. For future development of HMTB analogs, bioisosteric replacement of the phenolic OH (e.g., with a fluorine, methoxy, or an amide) or formulation as a prodrug is highly recommended to bypass first-pass metabolism and extend systemic exposure.

References

  • Title: Tigan (trimethobenzamide hydrochloride) Injectable Label Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Trimethobenzamide - Drug Summary Source: Wikipedia URL: [Link]

  • Title: Tigan (trimethobenzamide) Dosing, Indications, and Pharmacokinetics Source: Medscape URL: [Link]

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